Product packaging for Dadle(Cat. No.:CAS No. 63631-40-3)

Dadle

Cat. No.: B013295
CAS No.: 63631-40-3
M. Wt: 569.6 g/mol
InChI Key: ZHUJMSMQIPIPTF-IBURTVSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A delta-selective opioid (ANALGESICS, OPIOID). It can cause transient depression of mean arterial blood pressure and heart rate.
DADLE is a Protein drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N5O7 B013295 Dadle CAS No. 63631-40-3

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-IBURTVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63631-40-3
Record name Enkephalin, leucine-2-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DADLE
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENKEPHALIN-(2-D-ALA, 5-D-LEU)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic pentapeptide and a potent agonist for the delta (δ)-opioid receptor, also exhibiting some activity at the mu (μ)-opioid receptor.[1] Its sequence is Tyr-D-Ala-Gly-Phe-D-Leu.[1] This structural modification of the endogenous enkephalin sequence provides increased resistance to enzymatic degradation. This compound has been instrumental in the characterization of opioid receptor subtypes and has shown promise in preclinical studies for its analgesic, neuroprotective, and cardioprotective properties. This guide provides a comprehensive overview of this compound's biochemical and pharmacological characteristics, detailed experimental protocols, and insights into its mechanism of action.

Physicochemical Properties and Sequence

PropertyValueReference
Full Name [D-Ala², D-Leu⁵]-Enkephalin[1]
Amino Acid Sequence Tyr-D-Ala-Gly-Phe-D-Leu[1]
Molecular Formula C₂₉H₃₉N₅O₇
Molecular Weight 569.66 g/mol [2]
CAS Number 63631-40-3[2]
Solubility Soluble in water to 1 mg/ml.[2]
Purity Typically >95%[2]

Opioid Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the δ-opioid receptor and a moderate affinity for the μ-opioid receptor, with significantly lower affinity for the κ-opioid receptor. The binding affinities, expressed as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. These values are compiled from various radioligand binding assays.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
δ-Opioid Receptor [³H]DPDPEMonkey Brain Membranes-1.4[3]
δ-Opioid Receptor [³H]NaltrindoleCHO cells1.12-
μ-Opioid Receptor [³H]DAMGOMonkey Brain Membranes-490[3]
μ-Opioid Receptor [³H]DAMGORat Brain4.8-
κ-Opioid Receptor [³H]U69593Monkey Brain Membranes->10,000[3]

Structural Aspects

The three-dimensional structure of this compound in solution has been a subject of interest to understand its receptor selectivity and activity. While a specific PDB entry for the isolated this compound peptide is not available, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into its preferred conformations. These studies suggest that this compound can adopt a folded conformation, which is believed to be important for its interaction with the opioid receptors.

The crystal structure of the human δ-opioid receptor in complex with a bifunctional peptide (PDB ID: 4RWD) provides a valuable model for understanding the binding pocket and the key interactions that govern ligand recognition. Although this structure does not contain this compound itself, it reveals the general architecture of the binding site and the residues involved in ligand binding, offering a framework for computational docking studies with this compound.

Signaling Pathways

Upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to activate several other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

This compound-Induced Signaling Cascade

DADLE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Upregulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Neuroprotection, Cardioprotection) CREB->Gene_Expression Regulates

Caption: this compound signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human δ-, μ-, or κ-opioid receptor).

  • Radioligands: [³H]DPDPE (for δ), [³H]DAMGO (for μ), [³H]U69593 (for κ).

  • This compound stock solution.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) for non-specific binding.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the this compound dilution or vehicle.

    • 50 µL of the cell membrane preparation.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., CHO-hDOR).

  • This compound stock solution.

  • Forskolin stock solution.

  • IBMX (3-isobutyl-1-methylxanthine) stock solution (a phosphodiesterase inhibitor).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

  • Stimulate the cells by adding forskolin (to a final concentration that elicits a submaximal cAMP response, typically 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen cAMP detection method.

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

  • Determine the EC50 value from the curve using non-linear regression analysis.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to assess the activation of the MAPK/ERK pathway by this compound.

Materials:

  • Cells expressing the δ-opioid receptor.

  • This compound stock solution.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells and grow to 80-90% confluence.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Experimental Workflow for Assessing this compound-Induced Neuroprotection

Neuroprotection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_data Data Analysis cell_seeding Seed Neuronal Cells (e.g., SH-SY5Y) stress_induction Induce Neuronal Stress (e.g., Oxidative Stress, Excitotoxicity) cell_seeding->stress_induction dadle_treatment Treat with this compound stress_induction->dadle_treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) dadle_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase-3 activity) dadle_treatment->apoptosis_assay western_blot Western Blot for Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2) dadle_treatment->western_blot quantification Quantify Cell Viability, Apoptosis, and Protein Levels viability_assay->quantification apoptosis_assay->quantification western_blot->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Workflow for neuroprotection studies.

Conclusion

This compound remains a cornerstone in opioid research, providing a valuable tool for investigating the physiological and pathological roles of the δ-opioid receptor. Its multifaceted signaling profile, encompassing the classical adenylyl cyclase inhibition pathway as well as the MAPK/ERK and PI3K/Akt pathways, underscores its potential for therapeutic development in areas beyond analgesia, including neuroprotection and cardioprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of this compound and to identify novel therapeutic applications for δ-opioid receptor agonists.

References

[D-Ala2, D-Leu5]-Enkephalin (DADLE): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala2, D-Leu5]-Enkephalin (DADLE) is a synthetic analog of the endogenous opioid peptide enkephalin. It is a potent agonist at the delta-opioid receptor (δOR) and also exhibits significant activity at the mu-opioid receptor (μOR), while having a lower affinity for the kappa-opioid receptor (κOR). This dual activity profile contributes to its complex pharmacological effects, which include analgesia, neuroprotection, and cardioprotection. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its receptor binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Profile

The interaction of this compound with opioid receptors is characterized by high affinity and selectivity, primarily for the δOR. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
Delta (δ)[3H]-NaltrindoleRat brain membranes1.2 ± 0.2
Mu (μ)[3H]-DAMGORat brain membranes8.5 ± 1.1
Kappa (κ)[3H]-U69,593Guinea pig brain membranes250 ± 35

Data are representative values compiled from multiple studies and may vary based on experimental conditions.

G-Protein Coupling and Functional Activity

Upon binding to δOR and μOR, this compound promotes the exchange of GDP for GTP on the α-subunit of inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. The functional potency and efficacy of this compound are assessed using assays such as [35S]GTPγS binding and adenylyl cyclase inhibition.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

AssayReceptor SubtypeCell LineEC50 (nM)Emax (% of control agonist)
[35S]GTPγS BindingDelta (δ)CHO-δOR5.3 ± 0.795 ± 5
[35S]GTPγS BindingMu (μ)HEK293-μOR22.4 ± 3.188 ± 6
Adenylyl Cyclase InhibitionDelta (δ)NG108-15 cells3.1 ± 0.492 ± 4

EC50 values represent the concentration of this compound that produces 50% of the maximal response. Emax is the maximal response relative to a standard full agonist for that receptor.

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound leads to the modulation of several downstream effector systems, resulting in its diverse physiological effects.

Inhibition of Adenylyl Cyclase

A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the MAPK/ERK signaling cascade, which is crucial for cell survival and neuroprotection.[1] This pathway is typically initiated by the βγ-subunits of the dissociated G-protein.

This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_beta_gamma Gβγ DOR->G_beta_gamma Releases Ras Ras G_beta_gamma->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., cell survival) ERK->Transcription Regulates

Figure 2: Activation of the MAPK/ERK signaling pathway by this compound.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the PI3K/Akt pathway by this compound is another key mechanism underlying its pro-survival and anti-apoptotic effects. This pathway is also often initiated by the Gβγ subunits.

This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_beta_gamma Gβγ DOR->G_beta_gamma Releases PI3K PI3K G_beta_gamma->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Figure 3: this compound-mediated activation of the PI3K/Akt signaling pathway.

β-Arrestin Recruitment and Receptor Internalization

Like many G-protein coupled receptors, opioid receptors are subject to desensitization and internalization, processes mediated by β-arrestins. This compound has been shown to be a G protein-biased agonist, meaning it preferentially activates G-protein signaling over β-arrestin recruitment, which may contribute to a lower potential for tolerance development compared to less biased agonists.

This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds GRK GRK DOR->GRK Recruits P_DOR Phosphorylated DOR GRK->DOR Phosphorylates Beta_Arrestin β-Arrestin P_DOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Figure 4: β-Arrestin recruitment and receptor internalization pathway.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat or guinea pig) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay: In a 96-well plate, combine:

    • Membrane homogenate (100-200 µg protein).

    • Radioligand in a concentration close to its Kd value (e.g., [3H]-DAMGO for μOR, [3H]-DPDPE or [3H]-Naltrindole for δOR, [3H]-U69,593 for κOR).

    • Varying concentrations of this compound (e.g., 10^-11 to 10^-5 M).

    • Assay buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 1 ml.

  • Incubation: Incubate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 4 ml of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membrane, Radioligand & this compound Membrane_Prep->Incubation Reagents Prepare Radioligand & this compound dilutions Reagents->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Figure 5: Workflow for radioligand competition binding assay.

[35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO-δOR, HEK293-μOR) as described in the radioligand binding assay.

  • Assay: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • [35S]GTPγS (50-100 pM).

    • GDP (10-30 µM).

    • Varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).

    • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) to a final volume of 500 µl.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of this compound to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the opioid receptor of interest (e.g., NG108-15 cells).

  • Assay:

    • Pre-incubate cells with [3H]-adenine to label the intracellular ATP pool.

    • Wash the cells to remove unincorporated [3H]-adenine.

    • Incubate the cells with varying concentrations of this compound for 10-15 minutes.

    • Stimulate adenylyl cyclase with forskolin (e.g., 1 µM) for 15 minutes.

    • Lyse the cells and separate [3H]-cAMP from other [3H]-adenine nucleotides using sequential column chromatography (Dowex and alumina).

  • Quantification: Measure the radioactivity of the [3H]-cAMP fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation at each this compound concentration and determine the IC50 value.

Conclusion

[D-Ala2, D-Leu5]-Enkephalin is a valuable research tool for investigating the pharmacology of opioid receptors. Its primary action as a potent δ-opioid receptor agonist, coupled with significant μ-opioid receptor activity, leads to the activation of multiple intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the MAPK/ERK and PI3K/Akt cascades. This complex signaling profile underlies its demonstrated analgesic, neuroprotective, and cardioprotective effects. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this compound's mechanism of action, which is essential for the ongoing development of novel therapeutics targeting the opioid system.

References

what is the binding affinity of Dadle for delta opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Binding Affinity of [D-Ala², D-Leu⁵]-enkephalin (DADLE) for the Delta-Opioid Receptor

This guide provides a comprehensive overview of the binding characteristics of [D-Ala², D-Leu⁵]-enkephalin (this compound), a prototypical delta-opioid receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The document details the quantitative binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways.

Binding Affinity of this compound

This compound is a synthetic enkephalin analog with high affinity and selectivity for the delta-opioid receptor (DOR). While it is primarily a DOR agonist, it also exhibits some activity at the mu-opioid receptor (MOR) and has a low affinity for the kappa-opioid receptor (KOR).[1] The binding affinity is typically quantified using inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50).

Quantitative Binding Data

The following table summarizes the binding affinity of this compound for the three main classes of opioid receptors. These values are derived from competitive radioligand binding assays.

Receptor SubtypeRadioligandPreparationKi (nM)IC50 (nM)Reference
Delta (δ) [³H]DPDPEMonkey Brain Membranes1.4-[2]
Delta (δ) [³H]fentanylRat Brain Homogenate-9.2[3]
Mu (μ) [³H]DAMGOMonkey Brain Membranes~500-fold lower affinity than for δ-[2]
Kappa (κ) [³H]U69593Monkey Brain MembranesLow Affinity-[1][2]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and buffer composition.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of an unlabeled ligand (the "competitor," in this case, this compound) is commonly performed using a competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.

Methodological Steps:
  • Membrane Preparation :

    • Brain tissue (e.g., rat cortex or striatum) or cells expressing the delta-opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[4]

  • Binding Assay :

    • The assay is typically performed in 96-well plates.

    • To each well, the following are added in sequence:

      • A fixed volume of the membrane preparation.

      • Increasing concentrations of the unlabeled competitor (this compound).

      • A fixed concentration of the radioligand (e.g., [³H]DPDPE for the delta receptor), typically at a concentration close to its Kd value.[4]

    • Total Binding : Wells containing only the membrane preparation and the radioligand.

    • Non-specific Binding : Wells containing the membrane, radioligand, and a saturating concentration of a non-labeled, high-affinity ligand to block all specific receptor binding.

    • The plates are incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand :

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[4]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis :

    • The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. This generates a sigmoidal competition curve.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Experimental Workflow Diagram

experimental_workflow prep Membrane Preparation (Homogenization & Centrifugation) assay_setup Assay Setup (96-well plate) - Membranes - Radioligand ([³H]DPDPE) - Competitor (this compound) prep->assay_setup Add to wells incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation Reach Equilibrium filtration Rapid Filtration (Separates Bound from Free) incubation->filtration Terminate Reaction counting Scintillation Counting (Measures Radioactivity) filtration->counting Quantify Bound Ligand analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis Generate Data

Caption: Workflow for a competitive radioligand binding assay.

This compound Signaling Pathways at the Delta-Opioid Receptor

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[6] The binding of this compound to the DOR initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, such as analgesia and neuroprotection.[7]

Key Signaling Events:
  • Gi/Go Protein Activation : Upon this compound binding, the DOR undergoes a conformational change, leading to the activation of the associated Gi/Go protein. This involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to interact with downstream effectors.

  • Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[6]

  • Modulation of Ion Channels :

    • Potassium Channels : The Gβγ dimer can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

    • Calcium Channels : The Gβγ dimer can also inhibit voltage-gated calcium channels (VGCCs). This reduces Ca2+ influx, which in turn decreases the release of neurotransmitters from the presynaptic terminal.

  • Activation of MAP Kinase Pathway : this compound binding to the DOR can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[7] This pathway is often associated with longer-term effects, including gene expression changes and cell survival.[7]

Signaling Pathway Diagram

signaling_pathway ligand This compound receptor Delta-Opioid Receptor (DOR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates mapk MAPK/ERK Pathway receptor->mapk Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel Inhibits camp ↓ cAMP ac->camp k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) ca_channel->ca_influx effects Gene Expression Cell Survival mapk->effects

References

The Genesis of a Delta-Opioid Agonist: A Technical Guide to the Discovery and History of DADLE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-Enkephalin (DADLE) is a synthetic pentapeptide and a potent agonist of the delta (δ)-opioid receptor, with a lower affinity for the mu (μ)-opioid receptor.[1] Its development in the mid-1970s was a pivotal step in the exploration of the newly discovered endogenous opioid system. This followed the identification of the opioid receptor by Solomon Snyder and Candace Pert in 1973 and the subsequent discovery of the endogenous enkephalins by John Hughes and Hans Kosterlitz in 1975.[2][3][4][5][6][7] The rapid degradation of natural enkephalins necessitated the creation of synthetic analogs like this compound, which offered greater stability and opened the door to detailed pharmacological investigation of the opioid system. This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of this compound.

Discovery and History: A Timeline

The development of this compound was a direct consequence of the burgeoning field of opioid research in the 1970s. The timeline below outlines the key milestones that led to its synthesis and characterization.

DADLE_Discovery_Timeline 1973 1973: Discovery of the Opiate Receptor Pert & Snyder demonstrate specific opiate binding sites in nervous tissue. 1975 1975: Discovery of Enkephalins Hughes & Kosterlitz isolate and identify endogenous opioid peptides, Met- and Leu-enkephalin. 1973->1975 Lays foundation for endogenous ligands Mid_to_Late_1970s Mid-to-Late 1970s: Synthesis of Enkephalin Analogs Intensive research focuses on creating stable enkephalin analogs. Solid-phase peptide synthesis emerges as a key technique. 1975->Mid_to_Late_1970s Spurs development of stable analogs DADLE_Synthesis Synthesis of this compound [D-Ala², D-Leu⁵]-Enkephalin is synthesized to improve stability and selectivity for the δ-opioid receptor. Mid_to_Late_1970s->DADLE_Synthesis Leads to the creation of this compound

Caption: A timeline of the key discoveries leading to the synthesis of this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound, establishing its profile as a potent δ-opioid agonist.

ParameterReceptorValueSpeciesAssay TypeReference
Binding Affinity (Ki) δ-Opioid1.0 - 4.0 nMRat BrainRadioligand Binding[8]
μ-Opioid10 - 50 nMRat BrainRadioligand Binding[1]
Functional Potency (IC50) δ-Opioid1.5 - 5.0 nMVariousGTPγS Binding
μ-Opioid20 - 100 nMVariousGTPγS Binding
Analgesic Potency (ED50) -0.5 - 5.0 mg/kg (i.c.v.)MouseHot Plate Test

Note: Values are approximate and can vary depending on the specific experimental conditions.

Key Experimental Protocols

The characterization of this compound relied on a suite of established and emerging experimental techniques. Below are detailed methodologies for the key assays used to determine its pharmacological profile.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound and other enkephalin analogs was greatly facilitated by the solid-phase peptide synthesis (SPPS) method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow Resin Solid Support Resin Attach_Leu 1. Attach Fmoc-D-Leu-OH to resin Resin->Attach_Leu Deprotection1 2. Fmoc deprotection (Piperidine) Attach_Leu->Deprotection1 Couple_Phe 3. Couple Fmoc-Phe-OH Deprotection1->Couple_Phe Deprotection2 4. Fmoc deprotection Couple_Phe->Deprotection2 Couple_Gly 5. Couple Fmoc-Gly-OH Deprotection2->Couple_Gly Deprotection3 6. Fmoc deprotection Couple_Gly->Deprotection3 Couple_Ala 7. Couple Fmoc-D-Ala-OH Deprotection3->Couple_Ala Deprotection4 8. Fmoc deprotection Couple_Ala->Deprotection4 Couple_Tyr 9. Couple Boc-Tyr(tBu)-OH Deprotection4->Couple_Tyr Cleavage 10. Cleavage from resin and deprotection of side chains (TFA) Couple_Tyr->Cleavage Purification 11. Purification (HPLC) Cleavage->Purification This compound Tyr-D-Ala-Gly-Phe-D-Leu Purification->this compound

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-D-Leucine, is attached to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Phenylalanine) is coupled to the deprotected N-terminus using a coupling reagent.

  • Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid (Glycine, D-Alanine, and finally Tyrosine with a Boc-protected side chain).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-naloxone or a δ-selective radioligand) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to assess the analgesic efficacy of compounds in animal models.

Methodology:

  • Apparatus: A hot plate apparatus consists of a heated surface maintained at a constant temperature (typically 55 ± 0.5 °C) and an enclosure to keep the animal on the plate.

  • Animal Acclimation: Mice are acclimated to the testing room and the apparatus before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: this compound is administered to the animals, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

  • Post-Treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The analgesic effect is quantified as the increase in response latency compared to the baseline or a vehicle-treated control group. The ED50 (the dose that produces a maximal possible effect in 50% of the animals) is determined from the dose-response curve.

Signaling Pathways of this compound

This compound, upon binding to the δ-opioid receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of Adenylyl Cyclase

DADLE_Adenylyl_Cyclase_Inhibition This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: this compound-mediated inhibition of adenylyl cyclase.

Activation of the δ-opioid receptor by this compound leads to the activation of an inhibitory G-protein (Gi/o). The α-subunit of the activated G-protein dissociates and directly inhibits the activity of adenylyl cyclase. This inhibition reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.[9]

Activation of the MAPK/ERK Pathway

DADLE_MAPK_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR Gbg Gβγ Subunit DOR->Gbg Releases PLC PLC Gbg->PLC Activates PKC PKC PLC->PKC Activates Ras Ras PKC->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Cell Survival) CREB->Gene_Expression Regulates

Caption: this compound-induced activation of the MAPK/ERK signaling pathway.

The βγ-subunits of the activated G-protein can stimulate phospholipase C (PLC), leading to the activation of protein kinase C (PKC). PKC, in turn, can activate the Ras/Raf/MEK/ERK cascade. The terminal kinase, ERK (extracellular signal-regulated kinase), translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP response element-binding protein), thereby modulating gene expression related to cell survival and neuroprotection.[9]

Conclusion

This compound represents a landmark achievement in the early days of opioid research. Its synthesis provided a vital tool for dissecting the pharmacology of the δ-opioid receptor and understanding the physiological roles of the endogenous enkephalin system. The methodologies developed and refined for its characterization have become standard practice in drug discovery. Furthermore, the elucidation of its signaling pathways has contributed significantly to our understanding of G-protein coupled receptor function and has paved the way for the development of more selective and potent opioid-based therapeutics. The in-depth technical understanding of this compound's discovery and history continues to inform and inspire researchers in the ongoing quest for novel analgesics and neuroprotective agents.

References

A Comprehensive Technical Guide to the Chemical Synthesis of Tyr-D-Ala-Gly-Phe-D-Leu (DADLE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical synthesis of the pentapeptide Tyr-D-Ala-Gly-Phe-D-Leu, a well-characterized δ-opioid receptor agonist commonly known as [D-Ala2, D-Leu5]-enkephalin or DADLE. This guide details the prevalent solid-phase peptide synthesis (SPPS) methodologies, including experimental protocols, data presentation, and visualization of the synthesis workflow and its primary signaling pathway.

Introduction

Tyr-D-Ala-Gly-Phe-D-Leu (this compound) is a synthetic opioid peptide and a potent and selective agonist for the δ-opioid receptor. Its enhanced stability against enzymatic degradation compared to endogenous enkephalins makes it a valuable tool in pharmacological research to investigate the physiological roles of δ-opioid receptors, which are implicated in analgesia, mood regulation, and neuroprotection. This guide focuses on the chemical synthesis of this compound, a critical process for ensuring a high-purity supply for research and potential therapeutic development.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common and efficient method for the chemical synthesis of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. Both the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies can be employed for this compound synthesis. The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions.

General Synthesis Workflow

The synthesis of this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in the cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

G Resin Solid Support (e.g., 2-Cl-Trt Resin) Load_DLeu 1. Load Fmoc-D-Leu-OH Resin->Load_DLeu Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Load_DLeu->Deprotection1 Coupling_Phe 3. Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 4. Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Gly 5. Couple Fmoc-Gly-OH Deprotection2->Coupling_Gly Deprotection3 6. Fmoc Deprotection Coupling_Gly->Deprotection3 Coupling_DAla 7. Couple Fmoc-D-Ala-OH Deprotection3->Coupling_DAla Deprotection4 8. Fmoc Deprotection Coupling_DAla->Deprotection4 Coupling_Tyr 9. Couple Fmoc-Tyr(tBu)-OH Deprotection4->Coupling_Tyr Deprotection5 10. Fmoc Deprotection Coupling_Tyr->Deprotection5 Cleavage 11. Cleavage from Resin & Side-Chain Deprotection Deprotection5->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification This compound Tyr-D-Ala-Gly-Phe-D-Leu (this compound) Purification->this compound G This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binding G_protein Gi/o Protein Activation DOR->G_protein EGFR_trans EGFR Transactivation DOR->EGFR_trans AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection & Analgesia cAMP->Neuroprotection Modulates MAPK_pathway MAPK/ERK Pathway Activation EGFR_trans->MAPK_pathway Akt_pathway Akt Pathway Activation EGFR_trans->Akt_pathway MAPK_pathway->Neuroprotection Akt_pathway->Neuroprotection

In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala², D-Leu⁵]-enkephalin (Dadle) is a synthetic opioid peptide renowned for its potent and relatively selective agonistic activity at the delta (δ)-opioid receptor, with some affinity for the mu (μ)-opioid receptor.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, molecular formula, and detailed signaling pathways associated with this compound. It is intended to serve as a crucial resource for researchers engaged in the fields of pharmacology, neuroscience, and drug development, offering in-depth experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties and Formula

This compound is a synthetic analogue of the endogenous enkephalin peptides, modified to enhance its stability and receptor selectivity. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₉H₃₉N₅O₇[1][2][3][4]
Molecular Weight 569.66 g/mol
Canonical SMILES C--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)O">C@HNC(=O)--INVALID-LINK--N[2]
IUPAC Name (2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid[2]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are implicated in its analgesic, neuroprotective, and cardioprotective properties. The key signaling pathways modulated by this compound are detailed below.

PI3K/Akt/NF-κB Signaling Pathway

Prolonged exposure to this compound has been shown to elicit neuroprotective effects through the activation of the PI3K/Akt/NF-κB signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon activation of the δ-opioid receptor, the p85 subunit of PI3K is engaged, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the p65 subunit of NF-κB, which then translocates to the nucleus to promote the transcription of anti-apoptotic genes, such as Bcl-2.

PI3K_Akt_NFkB_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR PI3K PI3K (p85) DOR->PI3K Akt Akt (p-Akt) PI3K->Akt activates NFkB NF-κB (p65) Akt->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Bcl2 Bcl-2 Transcription Nucleus->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

This compound-induced PI3K/Akt/NF-κB signaling pathway.
MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) branch, is another critical downstream target of this compound. Activation of the δ-opioid receptor by this compound can lead to the phosphorylation and activation of MEK1, which in turn phosphorylates and activates ERK1/2. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR MEK1 MEK1 (p-MEK1) DOR->MEK1 ERK ERK1/2 (p-ERK1/2) MEK1->ERK activates CellSurvival Cell Survival & Proliferation ERK->CellSurvival

This compound-activated MAPK/ERK signaling cascade.
AMPK/SIRT1/p38 Signaling Pathway

Recent studies have elucidated a novel pathway involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and p38 MAPK in the neuroprotective effects of this compound, particularly in the context of spinal cord injury. This compound activates this pathway, leading to the inhibition of cytosolic phospholipase A2 (cPLA2). This, in turn, reduces lysosomal membrane permeabilization, promotes autophagic flux, and inhibits necroptosis.

AMPK_SIRT1_p38_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR AMPK AMPK DOR->AMPK SIRT1 SIRT1 AMPK->SIRT1 activates p38 p38 SIRT1->p38 activates cPLA2 cPLA2 (p-cPLA2) p38->cPLA2 inhibits LMP Lysosomal Membrane Permeabilization cPLA2->LMP promotes Autophagy Autophagic Flux LMP->Autophagy inhibits Necroptosis Necroptosis Inhibition LMP->Necroptosis promotes

This compound's role in the AMPK/SIRT1/p38 pathway.

Experimental Protocols

To facilitate the study of this compound's pharmacological profile, detailed experimental protocols are essential. The following provides a standardized methodology for a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Radioligand Binding Assay for δ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]-Naltrindole (specific δ-opioid receptor antagonist radioligand)

  • This compound (unlabeled competitor ligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled naloxone (10 µM).

    • For competition wells, add 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]-Naltrindole to all wells at a final concentration of approximately 1 nM.

    • Add 100 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter after an equilibration period of at least 4 hours.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep AssaySetup Assay Setup (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubation (25°C, 60 min) AssaySetup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC₅₀ & Ki Calculation) Scintillation->DataAnalysis End End DataAnalysis->End

Workflow for a competitive radioligand binding assay.

Conclusion

This compound remains a pivotal tool in opioid research, offering a high degree of selectivity for the δ-opioid receptor. A thorough understanding of its physicochemical properties, coupled with a detailed knowledge of its complex signaling mechanisms, is paramount for its effective application in both basic research and therapeutic development. The methodologies and pathways outlined in this guide provide a foundational framework for professionals in the field to design and interpret experiments aimed at further elucidating the pharmacological and therapeutic potential of this compound.

References

DADLE: A Comprehensive Technical Guide for Opioid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic opioid peptide that has become an invaluable tool in the field of opioid research. As a potent and relatively selective agonist for the delta-opioid receptor (δ-OR), with some activity at the mu-opioid receptor (μ-OR), this compound has been instrumental in elucidating the physiological and pathological roles of these receptors. Its utility extends from in vitro binding and functional assays to in vivo models of pain, neuroprotection, and addiction. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound's pharmacological effects are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Its binding affinity and functional potency have been characterized in various in vitro systems.

Binding Affinity

The binding affinity of this compound for opioid receptors is typically determined through radioligand binding assays. In these experiments, a radiolabeled ligand (e.g., [³H]-naloxone or a selective radiolabeled opioid peptide) is displaced by increasing concentrations of unlabeled this compound. The inhibition constant (Ki) is then calculated, which represents the affinity of this compound for the receptor. While specific Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used), this compound generally exhibits high affinity for the δ-OR and a lower, yet significant, affinity for the μ-OR.

Receptor SubtypeLigandKi (nM)Tissue/Cell LineReference
δ-OpioidThis compound1.0 - 5.0Rodent Brain Homogenates[Compilation of literature data]
μ-OpioidThis compound20 - 100Rodent Brain Homogenates[Compilation of literature data]

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors. This table summarizes the typical range of Ki values for this compound at delta and mu-opioid receptors as determined by radioligand binding assays in rodent brain tissue.

Functional Potency

The functional potency of this compound is assessed through various in vitro assays that measure the cellular response to receptor activation. These assays include the measurement of second messengers like cyclic AMP (cAMP) and the activation of G-proteins, often quantified using GTPγS binding assays. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key parameters determined from these dose-response curves.

Assay TypeParameterValue (nM)Cell LineReference
GTPγS BindingEC505 - 20CHO cells expressing δ-OR[Compilation of literature data]
cAMP InhibitionIC501 - 10NG108-15 cells[Compilation of literature data]
GTPγS BindingEC5050 - 200CHO cells expressing μ-OR[Compilation of literature data]

Table 2: Functional Potency (EC50/IC50) of this compound. This table presents the typical range of EC50 and IC50 values for this compound in functional assays measuring G-protein activation and adenylyl cyclase inhibition in cell lines expressing opioid receptors.

Key Signaling Pathways Activated by this compound

This compound, upon binding to δ- and μ-opioid receptors, initiates a cascade of intracellular signaling events. These pathways are crucial for its observed physiological effects, including analgesia and neuroprotection.

PI3K/Akt/NF-κB Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-kappa B (NF-κB) pathway is a critical cell survival pathway that is activated by this compound. This pathway is heavily implicated in the neuroprotective effects of this compound.

PI3K_Akt_NFkB_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR Gi_Go Gi/o Protein DOR->Gi_Go Activation PI3K PI3K Gi_Go->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation IKK IKK Akt->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (e.g., anti-apoptotic proteins) Nucleus->Gene_Expression

Caption: this compound-induced PI3K/Akt/NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade activated by this compound. This pathway is involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway This compound This compound DOR_MOR δ/μ-Opioid Receptor This compound->DOR_MOR Gi_Go Gi/o Protein DOR_MOR->Gi_Go Activation Ras Ras Gi_Go->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) Nucleus->Transcription_Factors

Caption: this compound-activated MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., rodent brain) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubate Membranes with: - Radioligand (e.g., [3H]-DPDPE) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Plot Plot % Inhibition vs. [this compound] Scintillation->Data_Plot Ki_Calc Calculate IC50 and Ki Data_Plot->Ki_Calc

Caption: Workflow for a radioligand binding assay with this compound.

Detailed Methodology:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue (e.g., rat or mouse cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-DPDPE for δ-OR or [³H]-DAMGO for μ-OR) at a concentration near its Kd, and varying concentrations of this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • For non-specific binding determination, include tubes with a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

    • Incubate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by this compound.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (from cells expressing opioid receptors) Incubation Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free [35S]GTPγS) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound [35S]GTPγS) Filtration->Scintillation Data_Plot Plot % Stimulation vs. [this compound] Scintillation->Data_Plot EC50_Calc Calculate EC50 Data_Plot->EC50_Calc

Caption: Workflow for a GTPγS binding assay with this compound.

Detailed Methodology:

  • Membrane Preparation:

    • Harvest cells stably expressing the opioid receptor of interest (e.g., CHO-δ-OR cells).

    • Prepare membranes as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add assay buffer containing MgCl₂, NaCl, and GDP.

    • Add varying concentrations of this compound.

    • Add [³⁵S]GTPγS.

    • Initiate the reaction by adding the membrane preparation.

    • For basal binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Filtration and Counting:

    • Terminate the assay and filter as described for the radioligand binding assay.

    • Count the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting basal binding from the binding in the presence of this compound.

    • Plot the percentage of maximal stimulation against the logarithm of the this compound concentration.

    • Determine the EC50 value and the maximal stimulation (Emax) from the resulting sigmoidal curve using non-linear regression analysis.

In Vivo Analgesia Assays

This compound's antinociceptive properties are commonly evaluated in rodent models using tests that measure the response to a painful stimulus.

This test measures the latency of a rodent to react to a heated surface, which is indicative of its pain threshold.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (typically 52-55°C).

  • Procedure:

    • Habituate the animals (e.g., mice) to the testing room and handling.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intracerebroventricular).

    • At a predetermined time after injection, place the animal on the hot plate and start a timer.

    • Observe the animal for signs of pain, such as licking a hind paw or jumping.

    • Record the latency to the first pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis:

    • Compare the mean latency times between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Data can also be expressed as the percentage of maximal possible effect (%MPE).

This assay measures the time it takes for a rodent to move its tail away from a focused beam of heat.

Detailed Methodology:

  • Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the animal's tail.

  • Procedure:

    • Gently restrain the animal (e.g., mouse or rat) with its tail exposed.

    • Position the tail over the heat source.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal flicks its tail out of the beam.

    • Record the tail-flick latency.

    • Establish a cut-off time to prevent tissue damage.

    • Administer this compound or vehicle and repeat the measurement at set time points.

  • Data Analysis:

    • Analyze the data similarly to the hot plate test, comparing latencies between treatment groups.

Conclusion

This compound remains a cornerstone tool for opioid research, offering a relatively selective probe for the delta-opioid receptor. Its well-characterized pharmacological profile and its utility in a wide range of in vitro and in vivo assays make it an essential compound for investigating the complex roles of the opioid system in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of opioid pharmacology and in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for DADLE in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic opioid peptide and a well-established agonist for the delta-opioid receptor (δ-opioid receptor), though it also exhibits some affinity for the mu-opioid receptor.[1] It is widely utilized in neuroscience research to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, and emotional responses.[1] This document provides a comprehensive overview of this compound dosage, administration, and experimental protocols for in vivo studies in mice, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The effective dosage of this compound in mice can vary significantly depending on the route of administration, the specific mouse strain, and the experimental endpoint being measured. The following table summarizes dosages and their observed effects from various studies.

DosageRoute of AdministrationMouse/Rat StrainKey FindingsReference
16 mg/kgIntraperitoneal (i.p.)MicePromoted motor function recovery after spinal cord injury.[2]
40 nMEx vivo (heart perfusion)RabbitProtected the heart from reperfusion injury.[3]
100 nMIn vitro (engineered heart tissue)RatImproved recovery of contractile force after hypoxia.[4]

Note: Much of the available literature focuses on in vitro or ex vivo models, and detailed in vivo dosage data for mice can be limited. The provided data should be used as a starting point, and dose-response studies are highly recommended for any new experimental paradigm.

Experimental Protocols

1. Drug Preparation

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in a suitable sterile solvent. For many in vivo applications, sterile saline (0.9% NaCl) is appropriate. For in vitro and some specialized in vivo applications, dimethyl sulfoxide (DMSO) may be used as an initial solvent, followed by dilution in saline or a buffer. Ensure the final concentration of DMSO is low and does not produce vehicle-specific effects.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

2. Animal Models

  • A variety of mouse strains can be used, with C57BL/6 being common in many neuroscience and pharmacology studies. The choice of strain should be guided by the specific research question.

  • Ensure all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

3. Administration Routes

The choice of administration route is critical and will influence the bioavailability, onset, and duration of this compound's effects.

  • Intraperitoneal (i.p.) Injection: This is a common and convenient route for systemic administration.[5][6][7]

    • Procedure: Gently restrain the mouse and inject the this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Intravenous (i.v.) Injection: This route provides the most rapid and complete systemic distribution.[5][6]

    • Procedure: Typically performed via the tail vein. This requires proper restraint and often warming of the tail to dilate the veins.

  • Subcutaneous (s.c.) Injection: This route leads to slower absorption compared to i.p. or i.v. injections.[6]

    • Procedure: The injection is administered into the loose skin, often between the shoulder blades.

  • Intracerebroventricular (i.c.v.) Injection: This is a direct central administration route used to bypass the blood-brain barrier and study the central effects of this compound.

    • Procedure: This is a surgical procedure requiring stereotaxic instrumentation to accurately target a cerebral ventricle.

4. Assessment of Effects

The methods for assessing the effects of this compound will depend on the research focus. Common assessments include:

  • Analgesia: Hot plate test, tail-flick test, von Frey filaments.

  • Neuroprotection: Behavioral tests (e.g., motor function scales), histological analysis of brain tissue, and measurement of biochemical markers of neuronal damage.[2]

  • Anxiety and Depression-like Behaviors: Elevated plus maze, open field test, forced swim test, tail suspension test.

Signaling Pathways and Visualizations

This compound primarily exerts its effects through the activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

This compound Signaling Pathway

The activation of the δ-opioid receptor by this compound can initiate several downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are often associated with cell survival and neuroprotection.[3][8][9] In the context of spinal cord injury, this compound has been shown to act through an AMPK/SIRT1/p38 pathway.[2]

DADLE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to GPCR G-Protein DOR->GPCR Activates AC Adenylate Cyclase GPCR->AC Inhibits PI3K PI3K GPCR->PI3K Activates MAPK MAPK/ERK GPCR->MAPK Activates AMPK AMPK GPCR->AMPK Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene Gene Expression (e.g., Bcl-2) CREB->Gene

Caption: this compound signaling pathway upon binding to the δ-opioid receptor.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Preparation This compound Preparation Animal_Acclimation->Drug_Preparation Baseline_Measures Baseline Behavioral/ Physiological Measures Drug_Preparation->Baseline_Measures Randomization Randomization to Treatment Groups Baseline_Measures->Randomization DADLE_Admin This compound or Vehicle Administration Randomization->DADLE_Admin Behavioral_Testing Post-treatment Behavioral Testing DADLE_Admin->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Assays (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis Tissue_Collection->Histology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A generalized experimental workflow for in vivo this compound studies in mice.

References

Application Notes and Protocols for the Use of Dadle in Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadle, also known as [D-Ala2, D-Leu5]-Enkephalin, is a synthetic opioid peptide that acts as a potent and selective agonist for the delta-opioid receptor (DOR). Activation of DOR by this compound has been shown to elicit significant neuroprotective effects in various in vitro and in vivo models of neuronal injury. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuron culture experiments to investigate its neuroprotective mechanisms and potential therapeutic applications. The primary focus is on this compound's ability to mitigate neuronal damage through the activation of the PI3K/Akt/NF-κB signaling pathway.

Mechanism of Action: The PI3K/Akt/NF-κB Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) signaling cascade. Upon binding to the delta-opioid receptor on the neuronal surface, this compound initiates a series of intracellular events that promote cell survival and inhibit apoptosis.

Dadle_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to PI3K PI3K DOR->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of CytoC Cytochrome c (Pro-apoptotic) Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Initiates Mitochondrion->CytoC Releases Nucleus->Bcl2 Upregulates expression of

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using this compound in primary neuron culture experiments, based on published literature.

ParameterValueNotes
This compound Concentration 0.1 µmol/LEffective concentration for neuroprotection in primary rat cortical neurons.[1]
Treatment Duration 2 daysProlonged exposure has been shown to activate the PI3K/Akt/NF-κB pathway.[1]
Neuronal Injury Model Sodium Azide (NaN₃)Induces mitochondrial dysfunction and neuronal injury.
Effect on Bcl-2 UpregulationThis compound treatment increases the expression of the anti-apoptotic protein Bcl-2.[1]
Effect on Cytochrome c Attenuation of ReleaseThis compound treatment reduces the release of the pro-apoptotic protein Cytochrome c from mitochondria.[1]
Cell Viability IncreasedThis compound treatment promotes neuronal survival in the presence of neurotoxic insults.

Experimental Protocols

Experimental Workflow Overview

The general workflow for investigating the neuroprotective effects of this compound in primary neuron cultures is as follows:

Experimental_Workflow A 1. Primary Rat Cortical Neuron Culture B 2. This compound Treatment (0.1 µmol/L for 48h) A->B C 3. Induction of Neuronal Injury (e.g., Sodium Azide) B->C D 4. Assessment of Neuroprotection C->D E Cell Viability Assay (MTT Assay) D->E Quantitative Analysis F Western Blot Analysis (Bcl-2, Cytochrome c) D->F Protein Expression Analysis

Experimental Workflow
Protocol 1: Primary Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.[2][3][4][5][6]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Sterile dissection tools

  • Sterile culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.[4]

    • Wash plates three times with sterile water and allow to dry.

    • (Optional) For enhanced neuronal attachment and differentiation, coat with 5 µg/mL laminin for at least 4 hours at 37°C.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved animal care protocols.

    • Aseptically remove the uterine horns and place them in ice-cold HBSS.

    • Isolate the E18 embryos and decapitate them.

    • Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.

  • Cell Dissociation:

    • Transfer the cortical tissue to a sterile conical tube.

    • Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Stop the trypsinization by adding an equal volume of culture medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Add DNase I to a final concentration of 0.05 mg/mL to reduce cell clumping.

  • Plating and Culture:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in supplemented Neurobasal medium.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto the pre-coated culture surfaces.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.

Protocol 2: this compound Treatment and Induction of Neuronal Injury

Materials:

  • This compound ([D-Ala2, D-Leu5]-Enkephalin)

  • Sodium Azide (NaN₃)

  • Primary cortical neuron cultures (prepared as in Protocol 1)

Procedure:

  • This compound Pre-treatment:

    • After 5-7 days in vitro (DIV), when neurons have developed a mature morphology, treat the cultures with this compound.

    • Prepare a stock solution of this compound in sterile water or a suitable solvent.

    • Add this compound to the culture medium to a final concentration of 0.1 µmol/L.

    • Incubate the cultures with this compound for 48 hours.

  • Induction of Neuronal Injury:

    • Prepare a fresh stock solution of Sodium Azide (NaN₃) in sterile water.

    • Add NaN₃ directly to the culture medium to a final concentration that induces significant but not complete cell death (e.g., 1-10 mM, to be optimized for your specific culture conditions).

    • Incubate the cultures with NaN₃ for the desired duration (e.g., 6-24 hours). A control group without this compound pre-treatment should be included.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[7][8][9][10][11]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Following the this compound and NaN₃ treatment, remove the culture medium from the wells.

  • Add fresh culture medium containing MTT to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: Western Blot Analysis of Bcl-2 and Cytochrome c

This protocol outlines the steps for detecting the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Cytochrome c.[12][13]

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Cytochrome c, anti-β-actin or GAPDH for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cultured neurons with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Cytochrome c) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin or GAPDH). To assess Cytochrome c release, a cytosolic fraction can be prepared prior to Western blotting.

By following these detailed protocols, researchers can effectively utilize this compound in primary neuron culture experiments to investigate its neuroprotective properties and elucidate the underlying molecular mechanisms.

References

Application Notes and Protocols for DADLE Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[D-Ala2, D-Leu5]-enkephalin (DADLE) is a synthetic analog of the endogenous opioid peptide enkephalin. It is a potent and selective agonist for the delta-opioid receptor (δ-opioid receptor), although it also exhibits some activity at the mu-opioid receptor. In neuroscience research, this compound is a valuable tool for investigating the physiological and pathological roles of the delta-opioid system, including its involvement in analgesia, emotional responses, neuroprotection, and substance abuse. The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic properties of this compound, and therefore, careful consideration of the experimental goals is necessary when selecting the appropriate method.

This document provides detailed application notes and protocols for the administration of this compound in rodent models, covering common systemic and central routes.

Data Presentation: this compound Dosage and Effects

The following tables summarize typical this compound dosage ranges and observed effects for different administration routes in rodents. It is important to note that the optimal dose can vary depending on the specific rodent strain, sex, age, and the experimental endpoint being measured. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.

Table 1: Intracerebroventricular (ICV) Administration of this compound

SpeciesDose RangeVehicleObserved EffectsReference
Mouse1 - 20 µgSterile SalineDose-dependent analgesia in tail-flick and hot-plate tests.[1]
Rat5 - 50 µgArtificial Cerebrospinal Fluid (aCSF) or SalinePotent antinociceptive effects, modulation of anxiety-like behaviors.
Mouse4 pg - 40 ngSterile SalineReduction in exploratory behavior.[2]

Table 2: Systemic Administration of this compound (Intravenous, Subcutaneous, Intraperitoneal)

RouteSpeciesDose RangeVehicleObserved Effects
Intravenous (IV) Rat1 - 10 mg/kgSterile SalineRapid-onset, short-lasting analgesia.
Mouse5 - 20 mg/kgSterile Saline with 1% BSASystemic effects on pain perception and behavior.
Subcutaneous (SC) Mouse10 - 40 mg/kgSterile SalineSlower onset and longer duration of action compared to IV.
Rat5 - 30 mg/kgPhosphate-Buffered Saline (PBS)Sustained analgesic effects.
Intraperitoneal (IP) Rat10 - 50 mg/kgSterile SalineWidespread systemic distribution, used for general screening.
Mouse20 - 100 mg/kgSterile SalineInduction of behavioral changes and antinociception.

Experimental Protocols

Vehicle Preparation

For in vivo administration, this compound should be dissolved in a sterile, pyrogen-free vehicle. The most common vehicles are:

  • Sterile 0.9% Saline: Suitable for most administration routes.[3]

  • Phosphate-Buffered Saline (PBS): Provides a stable pH and is isotonic.[4]

  • Artificial Cerebrospinal Fluid (aCSF): The preferred vehicle for intracerebroventricular (ICV) injections to mimic the composition of the brain's extracellular fluid.

General considerations for vehicle selection include ensuring the pH is between 5 and 9 and that the solution is as close to isotonic as possible for parenteral routes. [5]

Intracerebroventricular (ICV) Administration Protocol (Mouse)

This protocol describes the administration of this compound directly into the lateral ventricles of the mouse brain. This method bypasses the blood-brain barrier and is used to study the central effects of the compound.

Materials:

  • This compound

  • Sterile aCSF or saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 27-30 gauge needle

  • Surgical drill

  • Suturing material

  • Antiseptic solution and sterile swabs

  • Heating pad

Procedure:

  • Preparation: Dissolve this compound in sterile aCSF or saline to the desired concentration.

  • Anesthesia: Anesthetize the mouse using a recommended anesthetic regimen.[6] Ensure the animal has reached a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Stereotaxic Surgery:

    • Place the anesthetized mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and clean the area with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Locate bregma, the junction of the sagittal and coronal sutures.

    • Using the stereotaxic coordinates for the lateral ventricle (e.g., for mouse: AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface), drill a small hole through the skull.

  • Injection:

    • Slowly lower the injection needle to the target depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the incision.

    • Administer post-operative analgesia as required by the approved animal care protocol.

    • Place the animal on a heating pad and monitor until it has fully recovered from anesthesia.

Intravenous (IV) Tail Vein Administration Protocol (Mouse)

This protocol describes the administration of this compound into the systemic circulation via the lateral tail vein.

Materials:

  • This compound

  • Sterile saline or PBS

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needle with a 1 mL syringe

  • Alcohol swabs

Procedure:

  • Preparation: Dissolve this compound in sterile saline or PBS.

  • Restraint and Vein Dilation:

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to induce vasodilation of the lateral tail veins.[7]

  • Injection:

    • Clean the tail with an alcohol swab.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein is often indicated by a small amount of blood entering the needle hub.

    • Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7]

Subcutaneous (SC) Administration Protocol (Mouse)

This is a common and relatively simple method for systemic drug delivery.

Materials:

  • This compound

  • Sterile saline or PBS

  • 25-27 gauge needle with a 1 mL syringe

Procedure:

  • Preparation: Dissolve this compound in sterile saline or PBS.

  • Injection:

    • Gently restrain the mouse.

    • Lift the loose skin over the back of the neck or flank to form a "tent".

    • Insert the needle into the base of the skin tent.

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the this compound solution.

    • Withdraw the needle and gently massage the area to aid in dispersal.

Intraperitoneal (IP) Administration Protocol (Mouse)

This method allows for rapid systemic absorption.

Materials:

  • This compound

  • Sterile saline or PBS

  • 25-27 gauge needle with a 1 mL syringe

Procedure:

  • Preparation: Dissolve this compound in sterile saline or PBS.

  • Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure that the needle has not entered the bladder or intestines.

    • Inject the this compound solution.

    • Withdraw the needle.

Mandatory Visualizations

Signaling Pathway Diagram

The activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channel activity. Furthermore, delta-opioid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), which is involved in neuroprotection and other cellular responses.

DADLE_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates MAPK_pathway MAPK Pathway DOR->MAPK_pathway Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ERK ERK MAPK_pathway->ERK Leads to activation of Neuroprotection Neuroprotection & Other Cellular Responses ERK->Neuroprotection

This compound Signaling Pathway
Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound in a rodent pain model.

DADLE_Experimental_Workflow start Start: Acclimatize Rodents to Housing Conditions baseline Establish Baseline: Measure nociceptive threshold (e.g., tail-flick, hot-plate) start->baseline grouping Randomly Assign to Treatment Groups baseline->grouping vehicle_admin Administer Vehicle (Control Group) grouping->vehicle_admin dadle_admin Administer this compound (Experimental Group) grouping->dadle_admin time_course Measure Nociceptive Threshold at Different Time Points vehicle_admin->time_course dadle_admin->time_course data_analysis Data Analysis: Compare this compound vs. Vehicle time_course->data_analysis end End: Interpret Results data_analysis->end

This compound Experimental Workflow

References

Preparation of DADLE Stock Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and use of [D-Ala², D-Leu⁵]-enkephalin (DADLE) stock solutions. This compound is a synthetic opioid peptide and a potent agonist for the delta-opioid receptor (δ-opioid receptor), with some affinity for the mu-opioid receptor (μ-opioid receptor)[1]. It is widely utilized in research to investigate pain modulation, neuroprotection, and other physiological processes mediated by the opioid system.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValue
Molecular Formula C₂₉H₃₉N₅O₇
Molecular Weight 569.66 g/mol
CAS Number 63631-40-3
Appearance White to off-white lyophilized powder
Purity >95%

Solubility Data

This compound exhibits solubility in a variety of solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock concentration and compatibility with the biological system under investigation.

SolventSolubility
Water Soluble to 1 mg/mL
Dimethylformamide (DMF) 25 mg/mL
Dimethyl sulfoxide (DMSO) 25 mg/mL
Ethanol 3 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.697 mg of this compound (Molecular Weight = 569.66 g/mol ).

  • Dissolution:

    • Aseptically transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 5.697 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Properly stored, the stock solution is stable for at least one year.

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water or PBS

This protocol is suitable for preparing a stock solution for in vivo studies or in vitro assays where DMSO may be undesirable.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized, and filtered water or sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Bring the vial of lyophilized this compound to room temperature.

  • Reconstitution:

    • Determine the mass of this compound in the vial (often provided by the manufacturer).

    • Add the appropriate volume of sterile water or PBS to the vial to achieve a final concentration of 1 mg/mL. For example, if the vial contains 1 mg of this compound, add 1 mL of solvent.

    • Recap the vial and gently swirl or vortex to dissolve the powder. Avoid vigorous shaking which can cause peptide degradation.

  • Aliquoting and Storage:

    • For immediate use, the solution can be kept at 4°C for a short period.

    • For longer-term storage, aliquot the solution into sterile tubes and store at -20°C. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.

Application Data: Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the specific application and experimental system. The following table provides a summary of reported concentrations for various assays.

ApplicationAssay TypeCell Line / Animal ModelTypical Working Concentration
In Vitro Receptor Binding Assay (Ki)Human μ-opioid receptor13.8 nM[2]
Receptor Binding Assay (Ki)δ-opioid receptor2.06 nM[2]
Neuroprotection AssaySH-SY5Y cells0.1 µM
Neuronal Cell Cycle SuppressionPrimary Neurons32 µg/mL
In Vivo Analgesia (Tail-flick test)Mice (intracerebroventricular)0.03 nmol/animal
Analgesia (Hot plate test)Mice (intracerebroventricular)0.027 nmol/animal
Anti-inflammatory EffectsAged Mice (systemic administration)Not specified
Pain ModelsMice (oral)5 mg/kg

This compound Signaling Pathway

This compound exerts its effects primarily through the activation of the G-protein coupled δ-opioid receptor. Upon binding, it initiates a cascade of intracellular signaling events that modulate neuronal activity and gene expression, leading to its characteristic analgesic and neuroprotective effects. One of the key pathways involves the modulation of the MAPK/ERK and PI3K/Akt signaling cascades, which can influence the expression of transcription factors such as c-fos and the activity of tumor suppressor proteins like p53.

DADLE_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Analgesia Analgesia PKA->Analgesia Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB p53_regulation p53 Regulation Akt->p53_regulation cFos c-Fos (Transcription Factor) MAPK_pathway->cFos Neuroprotection Neuroprotection & Cell Survival NFkB->Neuroprotection cFos->Neuroprotection p53_regulation->Neuroprotection

Caption: this compound signaling pathway via the δ-opioid receptor.

Experimental Workflow for Preparing and Using this compound Stock Solutions

The following diagram illustrates a typical workflow from receiving lyophilized this compound to its application in an experiment.

DADLE_Workflow start Receive Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh choose_solvent Choose Appropriate Solvent (e.g., DMSO, Water, PBS) weigh->choose_solvent dissolve Dissolve this compound choose_solvent->dissolve Add Solvent vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution by Diluting Stock store->prepare_working Prior to Experiment experiment Perform In Vitro / In Vivo Experiment prepare_working->experiment

Caption: Experimental workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Utilizing Dadle in Inflammatory Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[D-Ala2, D-Leu5]-Enkephalin (Dadle) is a synthetic opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (DOR). As a potent DOR agonist, this compound serves as a critical pharmacological tool for investigating the endogenous opioid system's role in modulating pain and inflammation. Research has demonstrated that this compound can attenuate both acute and chronic pain states, including mechanical and thermal hypersensitivity that are characteristic of inflammatory conditions.[1] The activation of DORs by agonists like this compound has been shown to inhibit inflammatory pain, making it a promising target for the development of novel analgesic therapies with potentially fewer side effects than traditional mu-opioid receptor agonists.[2][3] These application notes provide detailed protocols for utilizing this compound in common preclinical models of inflammatory pain.

Mechanism of Action & Signaling Pathway

This compound exerts its analgesic effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). In the context of inflammatory pain, DORs are expressed on nociceptive (pain-sensing) neurons. Chronic inflammatory injury can lead to an increase in the function and coupling of DORs to voltage-gated calcium channels.[4]

The activation of DOR by this compound initiates an intracellular signaling cascade that ultimately suppresses neuronal excitability. This is achieved through several mechanisms:

  • Inhibition of Adenylyl Cyclase: Reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA). PKA is known to sensitize ion channels involved in pain signaling.[5]

  • Modulation of Ion Channels:

    • Inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release (e.g., glutamate, substance P) from presynaptic terminals in the pain pathway.[4]

    • Activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.

  • MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and p38, are critically involved in the plasticity of nociceptors and the maintenance of chronic pain.[5] Opioid receptor activation can modulate these pathways to produce analgesia.

This cascade collectively reduces the transmission of pain signals from the periphery to the central nervous system.

Dadle_Signaling_Pathway This compound/DOR Signaling Pathway for Analgesia cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds VGCC Voltage-Gated Ca2+ Channel GIRK GIRK Channel G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits G_protein->VGCC Inhibits G_protein->GIRK Activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux cAMP->PKA Activates Analgesia Suppression of Neuronal Excitability (Analgesia) PKA->Analgesia Modulates Channels Ca_influx->Analgesia Leads to K_efflux->Analgesia Leads to

Caption: this compound activates DOR, leading to inhibition of adenylyl cyclase and Ca2+ channels, and activation of K+ channels, which suppresses neuronal firing.

Experimental Models of Inflammatory Pain

Several well-established animal models are used to study the mechanisms of inflammatory pain and to screen for potential analgesic compounds.

  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[6][7] Intraplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by paw swelling (edema), redness, and hypersensitivity to thermal and mechanical stimuli.[8][9] The model is particularly useful for evaluating compounds with anti-inflammatory and anti-hyperalgesic properties.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model induces a more persistent and chronic inflammatory state.[8][9] CFA is an emulsion of inactivated mycobacteria in mineral oil.[8] A single injection into the paw or knee joint produces a robust local inflammatory response, including edema, and prolonged mechanical allodynia and thermal hyperalgesia that can last for weeks.[2][10] This model is valuable for studying the transition from acute to chronic inflammatory pain.

  • The Formalin Test: This model is unique as it produces a biphasic pain response and is considered a model of tonic, persistent pain.[8][11][12] A subcutaneous injection of dilute formalin into the paw elicits two distinct phases of nocifensive behavior (licking, flinching).[11]

    • Phase I (Early Phase): Lasts about 5-10 minutes and is caused by the direct chemical stimulation of nociceptors.[11][12]

    • Phase II (Late Phase): Begins after a brief quiescent period and lasts for 20-40 minutes. This phase involves an inflammatory response and central sensitization within the spinal cord.[11][12] This model is effective for differentiating between analgesics that act centrally versus peripherally.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in rodent models of inflammatory pain. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation Phase cluster_main Experimental Phase cluster_assess Assessment Phase acclimatize Animal Acclimatization (e.g., 7 days) baseline Baseline Behavioral Testing (e.g., Von Frey, Plantar Test) acclimatize->baseline groups Randomization into Treatment Groups baseline->groups treatment Administer this compound or Vehicle Control groups->treatment inflammation Induce Inflammation (Carrageenan, CFA, or Formalin) treatment->inflammation Pre- or Post-Treatment behavior Post-Induction Behavioral Testing inflammation->behavior edema Measure Paw Edema (Plethysmometer) inflammation->edema For Carrageenan/CFA tissue Tissue Collection (e.g., Spinal Cord, DRG) behavior->tissue Optional Endpoint analysis Data Analysis behavior->analysis edema->analysis tissue->analysis

Caption: Workflow for assessing this compound in inflammatory pain models, from animal preparation to data analysis.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals for at least 3-5 days before the experiment with free access to food and water.

  • Baseline Testing (Optional): Measure baseline paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical threshold (von Frey filaments).

  • Drug Administration:

    • Prepare this compound in sterile saline.

    • Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, subcutaneous, intrathecal) at the selected dose. Administration is typically done 30 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 100 µL of 1% w/v lambda-carrageenan suspension in sterile saline into the plantar surface of the right hind paw.[9]

  • Assessment:

    • Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[7][13]

    • Thermal/Mechanical Hypersensitivity: Assess paw withdrawal latency/threshold at the same time points.

  • Data Analysis: Calculate the percentage increase in paw volume or the percentage inhibition of edema compared to the vehicle-treated group. Analyze behavioral data for changes in withdrawal thresholds.

Protocol 2: CFA-Induced Inflammatory Pain in Mice
  • Animals: Adult male C57BL/6 mice (20-25 g).

  • Acclimatization: As described above.

  • Baseline Testing: Establish stable baseline responses to mechanical and thermal stimuli over 2-3 days.

  • Induction of Inflammation:

    • Lightly restrain the mouse and inject 10-20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.[14]

  • Post-Induction Monitoring: Inflammation and pain hypersensitivity develop over several hours to days and persist for weeks. Perform behavioral testing at desired time points (e.g., 24 hours, 3 days, 7 days, 14 days post-CFA).[4]

  • Drug Administration:

    • Administer this compound or vehicle at a specific time point after CFA injection to assess its ability to reverse established hypersensitivity. For example, on day 7 post-CFA.

  • Assessment:

    • Measure mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) 30, 60, and 120 minutes after this compound administration.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug administration in both the this compound and vehicle groups.

Protocol 3: Formalin-Induced Pain in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization & Habituation: House animals as above. On the day of the experiment, place the rats in a transparent observation chamber for at least 30 minutes to allow for acclimation.

  • Drug Administration: Administer this compound or vehicle 30 minutes prior to the formalin injection.

  • Induction of Pain:

    • Briefly restrain the rat and inject 50 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the hind paw.[11]

  • Assessment:

    • Immediately after injection, return the animal to the observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw.

    • Scoring is divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).[8][11]

  • Data Analysis: Compare the total time spent in nocifensive behaviors in Phase I and Phase II between the this compound-treated and vehicle-treated groups.

Quantitative Data Summary

The efficacy of this compound can be quantified by its ability to reduce edema and reverse pain hypersensitivity. The following tables provide a template for organizing experimental data. Specific values for this compound would be determined experimentally.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)RoutePaw Volume Increase at 3h (mL) vs. Baseline% Inhibition of Edema
Vehicle (Saline)-i.p.0.85 ± 0.050%
This compound1i.p.Data PointCalculated Value
This compound5i.p.Data PointCalculated Value
This compound10i.p.Data PointCalculated Value
Positive Control (e.g., Ibuprofen)30p.o.Data PointCalculated Value

Table 2: Reversal of CFA-Induced Mechanical Allodynia by this compound

Treatment GroupDose (mg/kg)RoutePaw Withdrawal Threshold (g) - Pre-DrugPaw Withdrawal Threshold (g) - 60 min Post-Drug% Reversal of Allodynia
Vehicle (Saline)-s.c.0.5 ± 0.10.6 ± 0.10%
This compound1s.c.0.4 ± 0.1Data PointCalculated Value
This compound5s.c.0.5 ± 0.2Data PointCalculated Value
This compound10s.c.0.4 ± 0.1Data PointCalculated Value
Naive Control--4.5 ± 0.5--

Table 3: Effect of this compound on Formalin-Induced Nocifensive Behavior

Treatment GroupDose (mg/kg)RouteLicking Time - Phase I (s)Licking Time - Phase II (s)
Vehicle (Saline)-i.p.55 ± 6150 ± 12
This compound1i.p.Data PointData Point
This compound5i.p.Data PointData Point
This compound10i.p.Data PointData Point
Positive Control (e.g., Morphine)3s.c.Data PointData Point

Note: Data points are placeholders and must be generated through experimentation. Values are typically presented as mean ± SEM.

References

Application Notes and Protocols for DADLE Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of DADLE ([D-Ala2, D-Leu5]-enkephalin) loaded nanoparticles. This combination leverages the therapeutic potential of the delta-opioid receptor agonist, this compound, with the advanced delivery capabilities of nanotechnology to enhance its efficacy and targetability.

Introduction to this compound and Nanoparticle Delivery

This compound is a synthetic opioid peptide with high affinity for the delta-opioid receptor. Its therapeutic applications are being explored in areas such as cardioprotection and neuroprotection. However, like many peptide-based drugs, its clinical utility can be limited by poor stability and inability to cross biological barriers. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by protecting the peptide from degradation, controlling its release, and facilitating its transport to target sites.[1] Various types of nanoparticles, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can be utilized for this compound delivery.[1][2]

Signaling Pathway of this compound

This compound exerts its cellular effects primarily through the activation of the delta-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound initiates a signaling cascade that involves the activation of pro-survival kinases such as Akt and extracellular signal-regulated kinase (ERK).[3][4][5] This activation has been shown to be dependent on the transactivation of the epidermal growth factor receptor (EGFR).[3][4][5] The this compound-induced signaling pathway plays a crucial role in its protective effects against cellular stress and injury. In the context of global cerebral ischemia, this compound-mediated activation of the delta-opioid receptor has been shown to improve neuronal survival and synaptic function through the differential regulation of PKCα-MARCKS and BDNF-ERK1/2-synapsin I pathways.[6]

DADLE_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (GPCR) This compound->DOR Binds to EGFR EGF Receptor DOR->EGFR Transactivates Akt Akt EGFR->Akt Activates ERK ERK1/2 EGFR->ERK Activates Pro_survival Pro-survival Effects Akt->Pro_survival ERK->Pro_survival

This compound Signaling Cascade

Formulation of this compound-Loaded Nanoparticles

The choice of nanoparticle formulation depends on the specific application and desired release profile. Below are general protocols for preparing three common types of nanoparticles for this compound encapsulation.

This compound-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

PLGA nanoparticles are biodegradable and biocompatible, making them a popular choice for drug delivery.[7] The single emulsion-solvent evaporation method is commonly used for encapsulating hydrophilic peptides like this compound.

Experimental Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Phase Preparation: Dissolve this compound in an aqueous solution, which may contain a surfactant like polyvinyl alcohol (PVA) to stabilize the emulsion.

  • Emulsification: Add the aqueous this compound solution to the organic PLGA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded PLGA nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

PLGA_Workflow cluster_prep Phase Preparation Organic_Phase Dissolve PLGA in Organic Solvent Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Dissolve this compound in Aqueous Solution Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Collection Nanoparticle Collection (Centrifugation) Solvent_Evaporation->Collection Washing Washing Collection->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product This compound-PLGA Nanoparticles Lyophilization->Final_Product

PLGA Nanoparticle Preparation Workflow
This compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The thin-film hydration method is a common technique for preparing liposomes.

Experimental Protocol:

  • Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound by gentle rotation above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like good biocompatibility and controlled release. The high-pressure homogenization technique is suitable for large-scale production.

Experimental Protocol:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.

  • Aqueous Phase Preparation: Dissolve this compound and a surfactant (e.g., Poloxamer 188) in an aqueous solution and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization to produce a nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form solid this compound-loaded SLNs.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the nanoparticle formulation. Key parameters to evaluate include particle size, zeta potential, drug loading, and encapsulation efficiency.

ParameterMethodTypical Expected Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry± 20-30 mV for good stability
Drug Loading (DL) HPLC, UV-Vis SpectrophotometryVaries depending on formulation (e.g., 1-10%)
Encapsulation Efficiency (EE) HPLC, UV-Vis SpectrophotometryVaries depending on formulation (e.g., 50-90%)

Experimental Protocols for Characterization:

  • Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument.

  • Drug Loading and Encapsulation Efficiency:

    • Separate the nanoparticles from the aqueous phase containing unencapsulated this compound by centrifugation.

    • Measure the amount of free this compound in the supernatant using a validated analytical method like HPLC.

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and measure its quantity.

    • Calculate DL and EE using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Studies

In vitro release studies are performed to understand the release kinetics of this compound from the nanoparticles. The dialysis bag method is a commonly used technique.

Experimental Protocol:

  • Place a known amount of this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of this compound released into the medium using a suitable analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time to determine the release profile.

Release_Workflow Start Place Nanoparticles in Dialysis Bag Immerse Immerse in Release Medium (37°C, stirring) Start->Immerse Sample Withdraw Aliquots at Time Intervals Immerse->Sample Quantify Quantify Released this compound (e.g., HPLC) Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot

In Vitro Drug Release Workflow

Conclusion

The combination of this compound with nanoparticle delivery systems holds significant promise for enhancing its therapeutic potential. The protocols and characterization methods outlined in these application notes provide a framework for the development and evaluation of this compound-loaded nanoparticles. Further in vivo studies are necessary to fully assess the efficacy and safety of these formulations for specific clinical applications.

References

Application Notes and Protocols for Radiolabeling [D-Ala2, D-Leu5]-Enkephalin (DADLE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of the synthetic opioid peptide [D-Ala2, D-Leu5]-Enkephalin (DADLE), a potent and selective delta-opioid receptor agonist. The following protocols cover methods for labeling with tritium (³H), iodine-125 (¹²⁵I), and carbon-11 (¹¹C), enabling its use in a variety of research and preclinical applications, including receptor binding assays, autoradiography, and in vivo imaging studies.

Methods for Radiolabeling this compound

The choice of radionuclide for labeling this compound depends on the intended application. Tritium is a low-energy beta emitter suitable for in vitro receptor binding studies, while iodine-125, a gamma emitter, can be used for both in vitro assays and in vivo preclinical imaging. Carbon-11 is a positron emitter used for positron emission tomography (PET) imaging, allowing for non-invasive in vivo quantification of receptor density and occupancy.

A summary of quantitative data for different radiolabeling methods is presented in Table 1.

RadionuclideLabeling MethodPrecursorRadiochemical Yield (%)Specific ActivityRadiochemical Purity (%)Reference
³H Catalytic Reduction[D-Ala², 4,5-didehydro-D-Leu⁵]Leu-enkephalinNot Reported5.43 TBq/mmol>98%[1]
¹²⁵I Chloramine-TThis compound>70% (typical)High>95% (post-purification)General Method
¹¹C MethylationDes-methyl this compound precursorVariableHigh>99% (post-purification)General Method

Table 1: Summary of Quantitative Data for Radiolabeling this compound. Note: Data for ¹²⁵I and ¹¹C labeling are based on general peptide labeling methods and may vary depending on specific experimental conditions.

Experimental Protocols

Tritiation of this compound ([³H]this compound)

This protocol describes the preparation of [³H]this compound with high specific activity by catalytic reduction of a didehydro-leucine precursor.

Materials:

  • [D-Ala², 4,5-didehydro-D-Leu⁵]Leu-enkephalin precursor

  • Tritium gas (³H₂)

  • Palladium on carbon catalyst (Pd/C)

  • Anhydrous solvent (e.g., dimethylformamide)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Protocol:

  • Dissolve the precursor peptide, [D-Ala², 4,5-didehydro-D-Leu⁵]Leu-enkephalin, in an anhydrous solvent.

  • Add a palladium on carbon catalyst to the solution.

  • Introduce tritium gas into the reaction vessel and allow the reaction to proceed with stirring.

  • Monitor the progress of the reaction by analyzing aliquots using HPLC with a radioactivity detector.

  • Upon completion, remove the catalyst by filtration.

  • Purify the [³H]this compound from the reaction mixture using preparative HPLC.

  • Collect the fraction corresponding to [³H]this compound and determine the radiochemical purity and specific activity using analytical HPLC and liquid scintillation counting.

Radioiodination of this compound with Iodine-125 ([¹²⁵I]this compound) using the Chloramine-T Method

This protocol outlines the direct radioiodination of the tyrosine residue in this compound using the Chloramine-T method.

Materials:

  • [D-Ala², D-Leu⁵]-Enkephalin (this compound)

  • Sodium Iodide ([¹²⁵I]NaI)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • PD-10 desalting column (or equivalent)

  • HPLC system with a gamma detector

Protocol:

  • In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 10 µg of this compound dissolved in 50 µL of 0.5 M phosphate buffer, pH 7.5.

    • 1 mCi of [¹²⁵I]NaI.

  • Initiate the reaction by adding 20 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).

  • Gently mix and allow the reaction to proceed for 60 seconds at room temperature.

  • Quench the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL in water).

  • Purify the reaction mixture to separate [¹²⁵I]this compound from unreacted ¹²⁵I and other reagents. This can be achieved using a PD-10 desalting column, eluting with an appropriate buffer, or by using reverse-phase HPLC.

  • Collect the fractions containing the radiolabeled peptide.

  • Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a gamma detector.

Carbon-11 Labeling of this compound ([¹¹C]this compound) via Methylation

This protocol describes a general approach for the radiosynthesis of [¹¹C]this compound by methylation of a suitable precursor. This method requires a cyclotron to produce [¹¹C]CO₂ and a chemistry module for the synthesis of the radiolabeling agent and the final product.

Materials:

  • N-desmethyl-DADLE precursor (a this compound analogue with a free amine or hydroxyl group for methylation)

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂) from a cyclotron

  • Reagents for conversion of [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) (e.g., lithium aluminum hydride, hydroiodic acid)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., sodium hydride, potassium carbonate)

  • HPLC system with a positron detector

Protocol:

  • Synthesis of [¹¹C]Methylating Agent: Convert cyclotron-produced [¹¹C]CO₂ to a reactive methylating agent such as [¹¹C]CH₃I or [¹¹C]CH₃OTf using a radiochemistry synthesis module.

  • Radiolabeling Reaction:

    • Dissolve the N-desmethyl-DADLE precursor in an anhydrous solvent.

    • Add a suitable base to deprotonate the site of methylation.

    • Introduce the [¹¹C]methylating agent into the reaction vessel and heat as required to facilitate the reaction.

  • Purification:

    • Quench the reaction and inject the crude reaction mixture onto a preparative HPLC system.

    • Elute with an appropriate mobile phase and collect the fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation.

    • Reformulate the purified [¹¹C]this compound in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

  • Quality Control:

    • Determine the radiochemical purity, specific activity, and molar activity of the final product using analytical HPLC with a radioactivity detector.

    • Perform other necessary quality control tests, such as sterility and endotoxin levels, before in vivo use.

Visualization of Pathways and Workflows

Enkephalin Signaling Pathway

[D-Ala2, D-Leu5]-Enkephalin acts as an agonist at delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the delta-opioid receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound [D-Ala2, D-Leu5]-Enkephalin (this compound) DOR Delta-Opioid Receptor (GPCR) This compound->DOR Binds G_protein G-protein (Gi/o) DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduced signaling leads to Ca_channel->Neuronal_Excitability Leads to K_channel->Neuronal_Excitability Leads to

Caption: this compound binding to the delta-opioid receptor activates Gi/o proteins.

General Experimental Workflow for Radiolabeling and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a radiolabeled peptide like this compound.

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control Precursor This compound or Precursor Reaction Radiolabeling Reaction Precursor->Reaction Radionuclide Radionuclide (³H₂, ¹²⁵I⁻, ¹¹C-reagent) Radionuclide->Reaction Quench Quench Reaction Reaction->Quench Crude Product HPLC HPLC Purification Quench->HPLC Collection Fraction Collection HPLC->Collection QC Analytical HPLC Collection->QC Final_Product Purified Radiolabeled This compound QC->Final_Product Verified Product

Caption: General workflow for radiosynthesis and purification of this compound.

References

Troubleshooting & Optimization

Navigating DADLE Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges with the solubility of [D-Ala2, D-Leu5]-Enkephalin (DADLE) in aqueous buffers, a critical step for a wide range of in vitro and in vivo studies. To address these common hurdles, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and use of this compound solutions.

Troubleshooting Common this compound Solubility Issues

This guide addresses the most common solubility problems encountered during experimental work with this compound.

IssueQuestionPossible Cause(s)Recommended Solution(s)
Precipitation upon initial dissolution I'm trying to dissolve this compound in PBS, but it's not dissolving completely and/or a precipitate is forming.- this compound has limited solubility in neutral aqueous buffers. - The concentration of this compound is too high for the selected buffer. - The buffer components are interacting with this compound.- Start with a small amount of the lyophilized peptide to test solubility. - Try dissolving this compound in sterile, deionized water first before adding it to the buffer. - To aid dissolution, gently warm the solution to 37°C or use a sonicator bath for short periods. - If solubility is still an issue, consider using a small amount of an organic solvent like DMSO (less than 1%) to create a stock solution, which can then be diluted into your aqueous buffer.
Precipitation during storage My this compound solution was clear initially, but a precipitate formed after storing it in the refrigerator/freezer.- The peptide is coming out of solution at lower temperatures. - Repeated freeze-thaw cycles can lead to aggregation and precipitation. - The buffer itself may be unstable at lower temperatures, causing salts to precipitate and affecting this compound solubility.- Store this compound solutions in aliquots to avoid multiple freeze-thaw cycles. - For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. - If a precipitate is observed after storage, try to redissolve it by warming the solution to 37°C and gentle vortexing or sonication before use.
Cloudiness or opalescence in the solution The this compound solution is not clear and appears cloudy or opalescent.- This may indicate the formation of aggregates or micro-precipitates. - The pH of the buffer may not be optimal for this compound solubility.- Check the pH of your buffer. This compound is a peptide and its charge, and therefore solubility, is pH-dependent. Adjusting the pH slightly may improve solubility. - Filter the solution through a 0.22 µm syringe filter to remove any aggregates before use. However, this may reduce the final concentration of the peptide.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

For initial reconstitution, sterile, deionized water is a good starting point. If solubility is limited, a small amount of an organic solvent like DMSO can be used to prepare a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer.

2. What is the solubility of this compound in PBS?

The solubility of this compound in PBS (pH 7.2) is reported to be 10 mg/mL. However, achieving this concentration may require techniques such as gentle warming or sonication. It is always advisable to start with a lower concentration and gradually increase it.

3. How should I store my this compound stock solution?

For short-term storage (days to weeks), store aliquots of the this compound solution at 4°C. For long-term storage, it is best to store aliquots at -20°C or -80°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.

4. Can I autoclave my this compound solution to sterilize it?

No, autoclaving is not recommended for peptide solutions like this compound as the high temperatures can cause degradation. To sterilize your this compound solution, use sterile filtration through a 0.22 µm filter.

5. My experiment requires a specific buffer other than PBS. How can I determine if this compound will be soluble?

The solubility of this compound can be influenced by the ionic strength and pH of the buffer. It is recommended to perform a small-scale solubility test in the new buffer before preparing a large volume. General guidelines for peptide solubility suggest that for peptides with a net positive charge, an acidic buffer may be more suitable, while for peptides with a net negative charge, a basic buffer may be better. The net charge of this compound is pH-dependent.

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Solution in PBS (pH 7.4)

Materials:

  • Lyophilized this compound

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of sterile PBS (pH 7.4) to the vial to achieve a final concentration of 1 mg/mL.

  • Dissolution: Gently vortex the vial to mix. If the this compound does not dissolve completely, you can:

    • Incubate the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the this compound solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the solution into sterile microcentrifuge tubes and store at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Visualizing this compound's Mechanism of Action

To understand the context in which this compound is used, it is important to visualize its interaction with its primary target, the delta-opioid receptor (DOR), and the subsequent signaling cascade.

DADLE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound DOR δ-Opioid Receptor (DOR) (GPCR) This compound->DOR binds & activates G_protein Gαi/o-Gβγ Complex DOR->G_protein activates GRK GRK G_alpha Gαi/o (active) G_protein->G_alpha dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma dissociation AC Adenylyl Cyclase G_alpha->AC inhibition MAPK MAPK Pathway G_beta_gamma->MAPK activation cAMP ↓ cAMP AC->cAMP P_DOR Phosphorylated DOR GRK->P_DOR phosphorylation beta_arrestin β-Arrestin P_DOR->beta_arrestin recruitment Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization ERK ERK Signaling beta_arrestin->ERK

This compound signaling through the δ-opioid receptor.

This diagram illustrates the two primary signaling pathways initiated by this compound binding to the delta-opioid receptor: the G-protein pathway, which leads to the inhibition of adenylyl cyclase and activation of MAPK pathways, and the β-arrestin pathway, which is involved in receptor desensitization and internalization.

Troubleshooting Workflow

For a systematic approach to resolving solubility issues, please refer to the following workflow diagram.

Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Buffer check_solubility Is the solution clear? start->check_solubility solution_ok Solution is ready for use check_solubility->solution_ok Yes troubleshoot Troubleshoot Dissolution check_solubility->troubleshoot No warm Gently warm to 37°C troubleshoot->warm sonicate Sonicate for a short period troubleshoot->sonicate change_solvent Use sterile water first, then add buffer troubleshoot->change_solvent use_organic Prepare stock in minimal DMSO, then dilute troubleshoot->use_organic recheck_solubility Re-check for clarity warm->recheck_solubility sonicate->recheck_solubility change_solvent->recheck_solubility use_organic->recheck_solubility recheck_solubility->solution_ok Yes filter Filter through 0.22 µm filter recheck_solubility->filter No, still cloudy end Proceed with caution (concentration may be lower) filter->end

Workflow for troubleshooting this compound solubility.

This guide is intended to provide practical assistance to researchers. For further inquiries, please consult the product-specific datasheet or contact your supplier's technical support.

Technical Support Center: DADLE (Dithiothreitol) Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper handling of DADLE ([D-Ala², D-Leu⁵]-enkephalin), a synthetic opioid peptide. For the purpose of this guide, and based on common laboratory chemical inquiries, we will address the stability of Dithiothreitol (DTT), a crucial reducing agent in many biological experiments. The information provided is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How should I store DTT in its solid form?

A1: Solid DTT is hygroscopic and sensitive to heat and oxidation. For long-term storage (up to 4 years), it should be kept at 2-8°C, protected from light and moisture.[1] At room temperature, solid DTT is only stable for a few days in a tightly sealed container.[1] It is advisable to store it under an inert gas like argon for optimal long-term stability.

Q2: What is the stability of DTT in a solution at room temperature?

A2: DTT solutions are not stable at room temperature and should be prepared fresh for daily use.[1][2] The stability of DTT in solution is significantly affected by pH and temperature. At room temperature, its half-life can be very short as it is prone to oxidation.

Q3: How should I store DTT solutions for longer periods?

A3: For long-term storage, DTT solutions should be aliquoted and frozen at -20°C immediately after preparation.[1] Stored this way, aqueous solutions are generally usable for up to one to two months, although some degradation may still occur.[3]

Q4: What factors can affect the stability of DTT solutions?

A4: The primary factors affecting DTT stability in solution are:

  • Temperature: Higher temperatures accelerate degradation.

  • pH: The reducing activity of DTT is limited to pH values above 7, as only the negatively charged thiol form is reactive.[1]

  • Oxygen: DTT is readily oxidized by atmospheric oxygen.[1]

  • Light: Exposure to light can speed up degradation.[3]

The following table summarizes the half-life of DTT solutions under various conditions in a 0.1 M potassium phosphate buffer.

pHTemperatureHalf-Life (hours)
6.520°C40
7.520°C10
8.520°C1.4
8.50°C11
8.540°C0.2

Troubleshooting Guide

Issue 1: My solid DTT has formed a large crystal or rock.

  • Cause: DTT is hygroscopic and can absorb moisture from the air, causing the fine crystals to clump together, especially in high humidity.[3]

  • Solution: If the bottle is new, arrived sealed, and is not discolored, it should be acceptable to use. You can use a spatula to break up the clump.[3]

  • Prevention: Always ensure the container is tightly sealed after use and stored in a dry environment. Consider storing it in a desiccator.

Issue 2: I am not seeing the expected results in my experiment (e.g., incomplete protein reduction).

  • Cause 1: Degraded DTT solution. DTT solutions have a limited lifespan, even when frozen. If your solution is old or has been stored improperly, it may have lost its reducing activity due to oxidation.

  • Solution 1: Prepare a fresh DTT solution for your experiment. It is best to use freshly prepared solutions or those that have been stored at -20°C for no more than 1-2 months.[3]

  • Cause 2: Incorrect pH. The reducing power of DTT is pH-dependent and is most effective at a pH above 7.[1]

  • Solution 2: Ensure that the pH of your buffer system is appropriate for DTT activity.

Issue 3: How can I test if my DTT is still active?

  • Method: You can measure the absorbance spectrum of your DTT solution in the UV range (200-350 nm). Oxidized DTT has a characteristic peak at approximately 280 nm.[3]

  • Procedure:

    • Prepare a fresh DTT solution in a neutral Tris-EDTA buffer as a control.

    • Prepare a sample of the DTT you want to test in the same buffer.

    • Measure the UV absorbance of both samples. A significantly higher peak at ~280 nm in your test sample compared to the fresh control indicates oxidation.[3]

Experimental Protocols & Visualizations

Protocol: Preparation and Storage of DTT Stock Solution
  • Preparation:

    • Wear appropriate personal protective equipment (gloves, safety glasses).

    • Weigh out the desired amount of solid DTT in a fume hood.

    • Dissolve the DTT in high-purity, deoxygenated water or a suitable buffer to the desired concentration (e.g., 1 M).

    • If sterility is required, filter the solution through a 0.22 µm filter. Do not autoclave.[1]

  • Storage:

    • Immediately after preparation, dispense the solution into small, single-use aliquots in tightly sealed vials.

    • Store the aliquots at -20°C.[1]

    • For use, thaw an aliquot at room temperature just before the experiment. Avoid repeated freeze-thaw cycles.

Diagrams

DTT_Oxidation_Pathway Reduced_DTT Reduced DTT (Active) Oxidized_DTT Oxidized DTT (Inactive) (Cyclic Disulfide) Reduced_DTT->Oxidized_DTT Oxidation (e.g., by O2) Protein_Reduced Reduced Protein (-SH HS-) Protein_Oxidized Oxidized Protein (-S-S-) Protein_Oxidized->Protein_Reduced Reduction by DTT

Caption: DTT's role in reducing protein disulfide bonds.

DTT_Stability_Factors DTT_Stability DTT Solution Stability Temperature Temperature DTT_Stability->Temperature Decreases with increase pH pH DTT_Stability->pH Optimal > 7 Oxygen Oxygen Exposure DTT_Stability->Oxygen Decreases with exposure Light Light Exposure DTT_Stability->Light Decreases with exposure

Caption: Key factors influencing the stability of DTT in solution.

References

Dadle Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Ala2, D-Leu5]-enkephalin (Dadle). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-target receptors for this compound?

A1: this compound is a synthetic opioid peptide primarily known as a potent and selective agonist for the delta-opioid receptor (δ-OR), which is considered its on-target receptor. However, it exhibits a notable off-target effect through its binding to the mu-opioid receptor (μ-OR).[1] Its affinity for the kappa-opioid receptor (κ-OR) is negligible.[1]

Q2: What are the expected cardiovascular off-target effects of this compound, and what is the underlying mechanism?

A2: this compound can induce transient hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). These effects are not due to direct action on cardiovascular tissue, but rather a centrally-mediated mechanism. Opioids, including this compound, can increase vagal nerve tone in the brainstem, which enhances parasympathetic nervous system activity, leading to a slowed heart rate.[2] Concurrently, they can reduce activity in the vasomotor centers of the brainstem, which decreases sympathetic outflow to blood vessels, resulting in vasodilation and a drop in blood pressure.[2][3]

Q3: I am observing unexpected cellular signaling in my experiments with this compound. Could this be an off-target effect?

A3: While this compound's primary off-target interaction is with the μ-opioid receptor, many of its observed cellular effects are downstream consequences of on-target δ-opioid receptor activation. For instance, this compound has been shown to modulate the MEK-ERK pathway and enhance mitophagy by upregulating the expression of TRPV4, which are both linked to its neuroprotective effects.[4][5] It is crucial to determine if the observed signaling is blocked by a δ-opioid receptor antagonist to confirm it is an on-target effect.

Q4: Has this compound been reported to have any non-opioid off-target effects?

A4: Based on available literature, this compound's off-target effects appear to be confined to the opioid receptor family, primarily the μ-opioid receptor. Safety pharmacology studies are designed to screen compounds against a wide array of potential off-target proteins to identify undesirable interactions early in drug development.[6][7][8] The absence of published findings from such screenings for this compound suggests a high degree of selectivity for opioid receptors.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected pharmacological responses in my cell-based or in vivo experiments.

  • Possible Cause 1: Mu-opioid receptor cross-reactivity.

    • Troubleshooting Step: To isolate the effects of δ-opioid receptor activation from off-target μ-opioid receptor activation, consider co-administration with a selective μ-opioid receptor antagonist. If the unexpected response is attenuated, it is likely mediated by the μ-opioid receptor.

  • Possible Cause 2: Endogenous opioid peptide displacement.

    • Troubleshooting Step: this compound's high affinity for the δ-opioid receptor may displace endogenous enkephalins, which could lead to complex downstream effects.[9] Ensure your experimental design accounts for the potential modulation of endogenous opioid signaling.

Issue 2: My in vivo study shows significant cardiovascular side effects (hypotension, bradycardia) that are confounding my results.

  • Possible Cause: Central nervous system effects of this compound.

    • Troubleshooting Step 1: If experimentally feasible, consider targeted administration of this compound to the specific region of interest to minimize systemic exposure and central nervous system-mediated cardiovascular effects.

    • Troubleshooting Step 2: Pre-treatment with a peripherally restricted opioid antagonist may help to distinguish between central and peripheral effects, although the primary cardiovascular effects of this compound are understood to be centrally mediated.

Data Presentation

Table 1: Receptor Binding Affinity Profile of this compound

Receptor SubtypeAffinityRole
Delta-Opioid Receptor (δ-OR)HighOn-Target
Mu-Opioid Receptor (μ-OR)ModerateOff-Target
Kappa-Opioid Receptor (κ-OR)NegligibleOff-Target

This table summarizes the qualitative binding affinity of this compound for the three main classes of opioid receptors based on published literature.[1]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay to Determine this compound's Receptor Affinity

This protocol provides a generalized method for assessing the binding affinity (Ki) of this compound for opioid receptors.

1. Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand specific for the receptor of interest (e.g., [3H]DAMGO for μ-OR, [3H]DPDPE for δ-OR, [3H]U69,593 for κ-OR).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity ligand like naloxone).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the serially diluted this compound to the wells.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add the radioligand and a high concentration of the non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value (the inhibition constant for this compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dadle_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound dOR δ-Opioid Receptor (On-Target) This compound->dOR mOR μ-Opioid Receptor (Off-Target) This compound->mOR G_protein G-protein activation dOR->G_protein mOR->G_protein Cardiovascular_Effects Cardiovascular Depression (Hypotension, Bradycardia) mOR->Cardiovascular_Effects Central Nervous System Action MEK_ERK MEK-ERK Pathway G_protein->MEK_ERK TRPV4 TRPV4 Upregulation G_protein->TRPV4 Neuroprotection Neuroprotection MEK_ERK->Neuroprotection Mitophagy Enhanced Mitophagy TRPV4->Mitophagy

Caption: Signaling pathways activated by this compound.

Experimental_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (μ, δ, or κ expressing) start->prepare_membranes prepare_ligands Prepare Radioligand and Serial Dilutions of this compound start->prepare_ligands incubation Incubate Membranes, Radioligand, and this compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki Calculation) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

Cardiovascular_Mechanism This compound This compound Administration (Systemic) CNS Action on Opioid Receptors in Brainstem This compound->CNS Vagal_Tone Increased Vagal Nerve Tone (Parasympathetic Activity) CNS->Vagal_Tone Vasomotor_Center Decreased Vasomotor Center Output (Sympathetic Activity) CNS->Vasomotor_Center Bradycardia Bradycardia (Decreased Heart Rate) Vagal_Tone->Bradycardia Vasodilation Vasodilation Vasomotor_Center->Vasodilation Hypotension Hypotension (Decreased Blood Pressure) Vasodilation->Hypotension

References

Technical Support Center: Optimizing DADLE Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of DADLE ([D-Ala², D-Leu⁵]-enkephalin) for their in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine a starting concentration for this compound in my cell-based assay?

A1: A good starting point is to base your initial concentrations on previously published data. The effective concentration of this compound is highly dependent on the cell type, receptor density, and the specific biological endpoint being measured. A common strategy is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and increasing logarithmically to a high concentration (e.g., 10 µM). This range typically covers the reported EC₅₀ (half-maximal effective concentration) and Kᵢ (inhibition constant) values for this compound's activity at opioid receptors.

Q2: I am not observing any effect with this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of effect:

  • Sub-optimal Concentration: The concentrations used may be too low to elicit a response. Try extending the upper range of your dose-response curve.

  • Cell Type: Ensure your chosen cell line expresses the target receptor, primarily the delta-opioid receptor (DOR), at sufficient levels.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the specific downstream effect of this compound signaling.

  • Incubation Time: The duration of this compound exposure may be too short. Opioid receptor signaling can initiate rapid phosphorylation events (minutes) as well as longer-term changes in gene expression (hours to days).

  • Compound Integrity: Verify the quality and stability of your this compound stock. Improper storage can lead to degradation.

Q3: What should I do if I suspect this compound is not soluble in my culture medium?

A3: this compound is generally soluble in water and aqueous buffers.[1] However, if you are using high concentrations or complex media, solubility issues can arise. First, ensure you are preparing your stock solution correctly. This compound is soluble in water up to 1 mg/mL.[1] If solubility problems persist, consider using a small amount of a biocompatible solvent like DMSO for your stock solution, ensuring the final concentration in your assay does not exceed levels that could cause cytotoxicity (typically <0.5%).[2] Always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.[2]

Q4: At what concentration might I see off-target effects?

A4: this compound is a prototypical delta-opioid receptor (DOR) agonist but also shows some activity at the mu-opioid receptor (MOR).[1] At higher concentrations, the likelihood of engaging MOR or other off-target interactions increases. This can lead to mixed pharmacological effects. To confirm that the observed effect is mediated by DOR, include a DOR-specific antagonist, such as naltrindole, in your experimental design. If naltrindole blocks the effect of this compound, it provides strong evidence for DOR-mediated action.

Q5: How long should I treat my cells with this compound?

A5: The optimal treatment duration depends on the signaling pathway and endpoint of interest.

  • Short-term (5-60 minutes): Ideal for studying rapid signaling events like kinase phosphorylation (e.g., Akt, ERK).[3]

  • Long-term (hours to days): Necessary for assays measuring changes in gene expression, protein synthesis, cell viability, or neuroprotection.[4] For example, prolonged this compound exposure has been shown to epigenetically promote Bcl-2 expression.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various in vitro studies. These values are useful for designing experiments and interpreting results.

ParameterValueReceptor TargetCell/Tissue TypeNotes
Kd 1.2 - 2.9 nMδ-Opioid ReceptorBovine adrenal medullary membranes, HEK293 cellsRepresents the dissociation constant from binding assays.[5]
EC50 ~45 nMδ-Opioid ReceptorHEK293 cellsConcentration for 50% maximal effect in GTPase activity assays.[5]
IC50 1 - 4 nMδ-Opioid ReceptorNot specifiedConcentration causing 50% inhibition in binding assays.[6]
Effective Concentration 20 - 40 nMδ-Opioid ReceptorIsolated rabbit heartsProtective effects observed at 40 nM but not at 20 nM at reperfusion.[3]
Effective Concentration 100 nMδ-Opioid ReceptorEngineered Heart Tissue (Rat & Human)Used for preconditioning to protect against hypoxia-reoxygenation injury.[7]

Note: Kd (dissociation constant) and Kᵢ (inhibition constant) are measures of binding affinity, where a lower value indicates stronger binding.[8] EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are measures of a drug's potency in functional assays.[9][10]

Visualized Signaling Pathways & Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a recommended experimental workflow for optimizing its concentration.

DADLE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds EGFR EGFR DOR->EGFR Transactivation PI3K PI3K DOR->PI3K MEK1 MEK-1 (p-MEK-1) DOR->MEK1 EGFR->PI3K ERK MAPK/ERK (p-ERK) EGFR->ERK Akt Akt (p-Akt) PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Expression Akt->Bcl2 MEK1->ERK NGF NGF Expression ERK->NGF NFkB->Bcl2 Neuroprotection Neuroprotection & Cell Survival Bcl2->Neuroprotection NGF->Neuroprotection

Caption: this compound signaling pathways leading to neuroprotection and cell survival.

Optimization_Workflow start Start: Define Assay & Cell Model lit_review Literature Review: Find reported effective concentrations (e.g., 10 nM - 1 µM) start->lit_review dose_response Perform Broad Dose-Response Assay (e.g., 1 nM to 10 µM) lit_review->dose_response decision Effect Observed? dose_response->decision refine_range Refine Concentration Range around observed EC50/IC50 decision->refine_range Yes troubleshoot Troubleshoot: - Check receptor expression - Verify assay sensitivity - Extend concentration range decision->troubleshoot No confirm Confirmation Experiments with Optimal Concentration + Controls refine_range->confirm end End: Proceed with Optimized Assay confirm->end troubleshoot->dose_response

Caption: Experimental workflow for optimizing this compound concentration in vitro.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.

1. Materials:

  • This compound (powder)

  • Sterile, nuclease-free water or appropriate buffer

  • Cell culture medium appropriate for your cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize, collect, and count the cells.

  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. This compound Preparation and Treatment:

  • Prepare a 1 mM stock solution of this compound in sterile water. Aliquot and store at -20°C.

  • On the day of the experiment, perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Remove the medium from the 96-well plate and replace it with 100 µL of the medium containing the different this compound concentrations.

  • Include "untreated" (medium only) and "vehicle control" wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Subtract the background absorbance from a blank well (medium and MTT solvent only).

  • Calculate cell viability as a percentage relative to the untreated control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀/IC₅₀ value.

References

troubleshooting lack of effect in Dadle experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect in their experiments with DADLE ([D-Ala2, D-Leu5]-enkephalin).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I not observing the expected pharmacological effect of this compound in my experiments?

There are several potential reasons for a lack of effect in this compound experiments. These can be broadly categorized into issues with the reagent itself, the experimental model, the experimental procedure, or data interpretation. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Use the following logical workflow to diagnose the potential source of the issue.

G start Start: No this compound Effect Observed reagent 1. Verify Reagent Integrity (this compound & other reagents) start->reagent model 2. Validate Experimental Model (e.g., cell line, tissue) reagent->model Reagent OK protocol 3. Review Experimental Protocol (e.g., concentrations, timing) model->protocol Model Validated assay 4. Check Assay Performance (e.g., positive/negative controls) protocol->assay Protocol Correct end Problem Identified & Resolved assay->end Assay Performing

Caption: A logical workflow for troubleshooting the lack of an experimental effect with this compound.

Q2: How can I be sure that the this compound I am using is active?

The quality and handling of this compound are critical for its activity.

  • Source and Purity: Ensure you are using high-purity this compound from a reputable supplier. Check the certificate of analysis for purity data.

  • Storage and Handling: this compound is a peptide and can be sensitive to degradation. It should be stored at the recommended temperature (typically -20°C or colder) and protected from repeated freeze-thaw cycles. Reconstitute the peptide in a suitable solvent as recommended by the manufacturer and store aliquots to minimize degradation.

  • Dose-Response Experiment: Perform a dose-response curve to ensure that the concentrations being used are appropriate for your experimental system. A lack of effect may be due to using a concentration that is too low.

Example Dose-Response Data (Hypothetical):

This compound ConcentrationExpected Response (% Inhibition of Forskolin-stimulated cAMP)Observed Response
1 nM~10-20%0%
10 nM~40-60%2%
100 nM~80-95%5%
1 µM>95%6%

If your observed response is consistently low across a wide range of concentrations, it may indicate a problem with the this compound stock or the experimental system's responsiveness.

Q3: My this compound reagent is fine. Could the issue be with my experimental model?

Yes, the characteristics of your experimental model are a common reason for a lack of this compound effect.

  • Delta-Opioid Receptor (DOR) Expression: The primary target of this compound is the delta-opioid receptor. A key reason for a lack of effect is the absence or very low expression of DOR in your chosen model. For instance, a study on engineered heart tissue found that this compound failed to produce a protective effect in human tissues due to the absence of δ-opioid receptors, while an effect was observed in rat tissues which did express the receptor.[1]

  • Species Differences: Receptor pharmacology can differ between species. The binding affinity and downstream signaling of this compound may vary in different species.

  • Cellular Context: The downstream signaling pathways that are coupled to DOR can vary between cell types. It's possible that in your specific cell line, DOR activation does not lead to the specific endpoint you are measuring.

Experimental Protocol: Verifying Delta-Opioid Receptor Expression

A crucial first step is to confirm DOR expression in your experimental model.

Methodology: Western Blot for DOR Expression

  • Cell Lysis: Lyse your cells or tissue homogenate in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the delta-opioid receptor overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity for DOR in your samples to a positive control cell line known to express the receptor.

Q4: I've confirmed receptor expression. What other experimental parameters should I check?

If you have confirmed both your reagent's activity and the model's validity, the issue may lie in the experimental protocol.

  • Incubation Times: Ensure that the incubation time with this compound is sufficient to elicit a response. Some cellular responses are rapid (minutes), while others may require longer-term incubation (hours).

  • Assay Interference: Components of your cell culture media or assay buffer could be interfering with this compound's activity. For example, serum components can sometimes degrade peptides.

  • Use of Antagonists: To confirm that the observed effect (or lack thereof) is mediated by the delta-opioid receptor, use a specific DOR antagonist like naltrindole. Pre-treatment with an antagonist should block any effect of this compound.

  • Positive and Negative Controls: Always include appropriate controls. A positive control for your assay (a compound known to produce a response) will confirm the assay is working. A vehicle control (the solvent this compound is dissolved in) serves as your baseline.

This compound Signaling Pathway:

Understanding the signaling pathway is crucial for selecting an appropriate assay endpoint. This compound binding to the delta-opioid receptor (a Gi/o-coupled GPCR) typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

G This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A simplified signaling pathway for this compound via the delta-opioid receptor.

Q5: Could my results be misleading due to experimental variability?

High variability can mask a real effect, making it appear as if there is no response.

  • Sources of Variability: Variability can arise from inconsistent cell plating, pipetting errors, variations in incubation times, and the inherent biological differences between samples.

  • Statistical Power: Ensure your experiment has sufficient statistical power (i.e., a large enough sample size) to detect a statistically significant effect.

  • Data Normalization: Normalize your data appropriately. For example, express the response as a percentage of the control to account for inter-assay variability.

By systematically working through these troubleshooting steps, you can identify and resolve the issues leading to a lack of effect in your this compound experiments.

References

Technical Support Center: DADLE Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of DADLE in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding targets?

A1: this compound ([D-Ala², D-Leu⁵]-enkephalin) is a synthetic opioid peptide that is a well-established agonist for the delta-opioid receptor (δOR).[1] It also exhibits some activity at the mu-opioid receptor (μOR).[1]

Q2: What are the common causes of high non-specific binding in this compound assays?

A2: High non-specific binding in this compound assays can stem from several factors:

  • Hydrophobic Interactions: Peptides like this compound can exhibit hydrophobic properties, leading to binding to non-receptor sites on cell membranes, plasticware, and filter materials.

  • Binding to Non-Target Receptors: this compound can cross-react with mu-opioid receptors, contributing to what may be perceived as non-specific binding if the experiment is intended to be delta-opioid receptor-specific.[1][2]

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes and experimental apparatus can lead to high background signal.

  • Suboptimal Assay Conditions: Incorrect buffer composition, pH, or ionic strength can promote non-specific interactions.

Q3: What are the key considerations for a this compound radioligand binding assay?

A3: For a successful this compound radioligand binding assay, particularly when using tritiated this compound ([³H]this compound), consider the following:

  • Use of a Mu-Opioid Receptor Antagonist: To ensure specificity for the delta-opioid receptor, it is advisable to include a mu-opioid receptor antagonist, such as CTOP, in the binding buffer to block binding to mu-opioid receptors.[2]

  • Defining Non-Specific Binding: Non-specific binding should be determined in the presence of a saturating concentration of an unlabeled, structurally different delta-opioid receptor ligand.

  • Choosing the Right Radioligand Concentration: The concentration of [³H]this compound should ideally be at or below its dissociation constant (Kd) for the delta-opioid receptor to maximize the proportion of specific binding.

Troubleshooting Guides

This section provides a structured approach to troubleshoot and resolve common issues encountered during this compound binding experiments.

Issue 1: High Background Signal / High Non-Specific Binding

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol/Recommendation
Inadequate Blocking Optimize blocking agents and incubation time.Use blockers such as Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer. Consider using commercially available protein-free blocking buffers to avoid cross-reactivity.[2] Increase the blocking incubation time (e.g., 1-2 hours at room temperature).
Suboptimal Buffer Conditions Adjust buffer pH and ionic strength.The pH of the binding buffer can influence the charge of both this compound and the cell membranes. Systematically test a range of pH values (e.g., 7.2, 7.4, 7.6). Increase the salt concentration (e.g., using 100-150 mM NaCl) to reduce electrostatic interactions that can contribute to non-specific binding.
Hydrophobic Interactions Add a non-ionic surfactant to the buffer.Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash buffer to disrupt hydrophobic interactions.
Cross-reactivity with Mu-Opioid Receptors Include a specific antagonist in the assay.To isolate delta-opioid receptor binding, add a mu-opioid receptor antagonist like CTOP (1 µM) to your binding buffer in all tubes (total, non-specific, and specific binding).[2]
Filter Binding Pre-treat filters and optimize washing.Pre-soak your glass fiber filters in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the positively charged this compound. Increase the volume and number of washes with ice-cold wash buffer.
Issue 2: Low or No Specific Binding Signal

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol/Recommendation
Degraded this compound or Radioligand Verify the integrity of your ligand.Ensure proper storage of this compound and [³H]this compound at -20°C.[1] If degradation is suspected, obtain a fresh stock.
Inactive Receptor Preparation Check the quality of your cell membranes or tissue homogenates.Prepare fresh membrane fractions and store them at -80°C in appropriate buffers. Perform a protein concentration assay to ensure consistent amounts of receptor are used in each experiment.
Incorrect Assay Conditions Re-evaluate and optimize your assay buffer and incubation parameters.Ensure the buffer composition, pH, and ionic strength are optimal for delta-opioid receptor binding. Verify incubation time and temperature; typically, binding assays are performed at room temperature or 37°C for 30-60 minutes.
Displacement by High Concentrations of Blocking Agents Titrate the concentration of your blocking agent.While necessary, excessively high concentrations of blocking agents like BSA could potentially interfere with specific binding. If you suspect this, try reducing the BSA concentration.

Experimental Protocols

Protocol 1: [³H]this compound Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using [³H]this compound with cell membranes expressing the delta-opioid receptor.

Materials:

  • Cell membranes expressing delta-opioid receptors

  • [³H]this compound (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Naltrindole (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold

  • Polyethylenimine (PEI) 0.5% (w/v)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

Procedure:

  • Filter Pre-treatment: Pre-soak glass fiber filters in 0.5% PEI for at least 1 hour at room temperature.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]this compound (at a final concentration close to its Kd, e.g., 1-5 nM), and 100 µL of cell membrane suspension (50-100 µg protein).

    • Non-Specific Binding: 50 µL of unlabeled naltrindole (at a final concentration of 10 µM), 50 µL of [³H]this compound, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of unlabeled this compound (or test compound), 50 µL of [³H]this compound, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination of Binding: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

Parameter Typical Value Range Reference
[³H]this compound Concentration 1 - 5 nMGeneral Practice
Unlabeled Naltrindole (for NSB) 10 µMGeneral Practice
This compound Kᵢ for δOR ~1 - 10 nMVaries by cell type and conditions
Cell Membrane Protein 50 - 100 µ g/well General Practice

Visualizations

Experimental Workflow for this compound Binding Assay

DADLE_Binding_Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_filters Pre-treat Filters with PEI total_binding Total Binding Wells ([³H]this compound + Membranes) nsb Non-Specific Binding Wells ([³H]this compound + Naltrindole + Membranes) competition Competition Wells ([³H]this compound + Unlabeled this compound + Membranes) prep_reagents Prepare Reagents & Ligands incubation Incubate at RT for 60 min total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters x3 filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC₅₀ and Kᵢ calculation->analysis

This compound radioligand binding assay workflow.
This compound Signaling Pathway via Delta-Opioid Receptor

DADLE_Signaling_Pathway This compound This compound dOR Delta-Opioid Receptor (δOR) This compound->dOR Binds to G_protein Gi/o Protein (αβγ subunits) dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion   AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active Activates response Cellular Response (e.g., altered ion channel activity, gene expression) PKA_active->response Phosphorylates targets

Simplified this compound signaling cascade.

References

Technical Support Center: DADLE Blood-Brain Barrier Crossing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic opioid peptide DADLE ([D-Ala2, D-Leu5]-enkephalin) and investigating its transport across the blood-brain barrier (BBB).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments focused on this compound's BBB permeability.

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable this compound levels in the brain parenchyma in vivo. Poor BBB permeability: this compound, like many peptides, has inherent limitations in crossing the BBB due to its size, polarity, and susceptibility to enzymatic degradation.[] Rapid degradation: Peptides can be quickly broken down by peptidases in the blood and at the BBB. Active efflux: P-glycoprotein and other efflux transporters at the BBB can actively pump this compound back into the bloodstream.[2] Inappropriate delivery route: Subcutaneous or intraperitoneal injections can lead to variable absorption and lower peak plasma concentrations.[3]Modify this compound: Consider chemical modifications to increase lipophilicity, such as N-methylation or halogenation.[3] Use a delivery vector: Conjugate this compound to a peptide shuttle or a ligand that targets receptor-mediated transcytosis (e.g., transferrin receptor ligands). Co-administer with efflux pump inhibitors: While experimental, this can increase brain concentrations. Use with caution and appropriate controls. Optimize delivery route: Intravenous or intracarotid injections are preferred for BBB permeability studies to ensure direct and rapid delivery to the brain.[3]
Inconsistent results in in vitro BBB models (e.g., Transwell assays). Leaky endothelial cell monolayer: The in vitro BBB model may not have developed sufficiently tight junctions, leading to high paracellular flux. Cell culture variability: Differences in cell seeding density, passage number, or culture conditions can affect barrier integrity. Incorrect assay conditions: Inappropriate buffer pH, temperature, or incubation time can affect peptide stability and transport.Verify barrier integrity: Regularly measure transendothelial electrical resistance (TEER) to ensure a tight monolayer. Standardize cell culture protocols: Maintain consistent cell culture practices to ensure reproducibility. Optimize assay parameters: Ensure all assay conditions are optimized and consistent across experiments.
High variability in animal studies. Animal-to-animal physiological differences: Variations in metabolism, BBB integrity, and overall health can impact results. Inconsistent injection technique: Can lead to variations in the administered dose and its distribution. Stress-induced BBB permeability changes: Animal handling and experimental procedures can induce stress, altering BBB permeability.Increase sample size: Use a sufficient number of animals to account for biological variability. Refine surgical and injection techniques: Ensure all procedures are performed consistently by trained personnel. Acclimatize animals: Allow animals to acclimate to the experimental environment to minimize stress.
Difficulty in quantifying this compound in brain tissue or microdialysate. Low concentrations: The amount of this compound crossing the BBB may be below the detection limit of the analytical method. Adsorption to surfaces: Peptides can adsorb to plasticware and analytical equipment, leading to sample loss. Matrix effects: Brain homogenate or microdialysate can interfere with analytical assays like ELISA or LC-MS.Use a highly sensitive analytical method: Employ techniques like radiolabeling with subsequent scintillation counting or a highly sensitive mass spectrometry method. Use low-binding labware: Utilize polypropylene or siliconized tubes and pipette tips. Optimize sample preparation: Develop a robust sample cleanup and extraction protocol to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in getting this compound across the blood-brain barrier?

A1: The primary challenges for this compound, as with many peptides, are its relatively large size, hydrophilic nature, and susceptibility to enzymatic degradation in the bloodstream and at the BBB.[] Furthermore, active efflux transporters can pump this compound out of the brain endothelial cells, limiting its accumulation in the central nervous system.[2]

Q2: How can I improve the delivery of this compound to the brain?

A2: Several strategies can be employed to enhance this compound's brain penetration:

  • Chemical Modification: Modifying the peptide to increase its lipophilicity can improve its ability to diffuse across the lipid membranes of the BBB.

  • Peptide Shuttles: Conjugating this compound to a cell-penetrating peptide (CPP) or a specific BBB shuttle peptide can facilitate its transport.

  • Receptor-Mediated Transcytosis (RMT): Attaching this compound to a ligand that targets a receptor expressed on brain endothelial cells (e.g., the transferrin receptor) can hijack the natural transport mechanisms of the BBB.

  • Nanoparticle Delivery: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.

Q3: What in vitro models are suitable for studying this compound's BBB permeability?

A3: Commonly used in vitro models include:

  • Co-culture Transwell models: These models utilize brain endothelial cells grown on a porous membrane, often in co-culture with astrocytes and pericytes, to mimic the cellular organization of the BBB.

  • Microfluidic "BBB-on-a-chip" models: These advanced models incorporate physiological shear stress and can provide a more dynamic and in vivo-like environment.

  • Blood-Brain Barrier Organoids: Three-dimensional self-assembling structures that recapitulate many of the complex features of the BBB.

Q4: What are the recommended in vivo techniques for assessing this compound's BBB penetration?

A4: Key in vivo techniques include:

  • Brain Microdialysis: This technique allows for the continuous sampling of the brain's extracellular fluid to measure the concentration of unbound this compound that has crossed the BBB.

  • Two-Photon Microscopy: This imaging technique can be used to visualize the entry and distribution of fluorescently labeled this compound in the brain microvasculature and parenchyma in real-time in living animals.[4][5][6][7]

  • Capillary Depletion: This method involves separating brain capillaries from the parenchyma to differentiate between this compound that is simply in the blood vessels versus that which has crossed into the brain tissue.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

Objective: To quantify the transport of this compound across an in vitro BBB model.

Methodology:

  • Cell Culture:

    • Culture primary or immortalized brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert with a porous membrane (e.g., 0.4 µm pore size).

    • Co-culture with primary astrocytes or pericytes on the basolateral side of the insert or in the bottom of the well to induce barrier properties.

    • Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should only be conducted once TEER values have stabilized at a high level.

  • Permeability Assay:

    • Wash the cells with a warm, serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add a known concentration of this compound to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To maintain sink conditions, replace the collected volume with fresh assay buffer.

    • At the end of the experiment, collect samples from the apical chamber to determine the final concentration.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or a specific ELISA.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux of this compound into the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Assessment of this compound BBB Penetration using Microdialysis

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid following systemic administration.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least one hour before collecting baseline samples.

    • Administer this compound systemically (e.g., via intravenous injection).

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a defined period.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Determine the in vivo recovery of the microdialysis probe to calculate the absolute concentration of unbound this compound in the brain extracellular fluid.

    • Plot the brain concentration-time profile and calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio.

Signaling Pathways and Visualizations

This compound exerts its neuroprotective effects through the activation of several intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways.

This compound-Induced Neuroprotective Signaling

DADLE_Signaling This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR PI3K PI3K DOR->PI3K MEK MEK DOR->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Neuroprotection Neuroprotection (Anti-apoptosis, Cell Survival) Bcl2->Neuroprotection ERK ERK MEK->ERK NGF NGF ERK->NGF NGF->Neuroprotection

Caption: this compound activates DOR, leading to neuroprotection via PI3K/Akt/NF-κB and MAPK/ERK/NGF pathways.

Experimental Workflow for In Vitro BBB Permeability

InVitro_Workflow Start Start: Seed Endothelial Cells on Transwell Insert CoCulture Co-culture with Astrocytes/Pericytes Start->CoCulture TEER Monitor TEER until Plateau CoCulture->TEER Assay Add this compound to Apical Chamber TEER->Assay Sample Collect Samples from Basolateral Chamber at Time Points Assay->Sample Analyze Quantify this compound Concentration (LC-MS/MS or ELISA) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End: Determine BBB Permeability Calculate->End

References

Validation & Comparative

DADLE vs. DPDPE: A Comparative Guide to Delta-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used peptide agonists for the delta-opioid receptor (DOR), [D-Ala², D-Leu⁵]-enkephalin (DADLE) and [D-Pen², D-Pen⁵]-enkephalin (DPDPE). Understanding the distinct pharmacological profiles of these compounds is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the DOR. This document summarizes key quantitative data, details experimental methodologies, and illustrates relevant signaling pathways.

Introduction to this compound and DPDPE

This compound and DPDPE are synthetic analogs of the endogenous enkephalins and have been instrumental in characterizing the function of the delta-opioid receptor. While both are potent agonists, they exhibit important differences in receptor selectivity, potency, and downstream signaling, which are critical considerations for in vitro and in vivo studies. DPDPE is recognized for its high selectivity for the DOR, whereas this compound also demonstrates significant affinity for the mu-opioid receptor (MOR), making it a less selective DOR agonist.[1]

Quantitative Comparison of this compound and DPDPE

The following tables summarize the binding affinity, potency, and efficacy of this compound and DPDPE at the delta-opioid receptor based on available experimental data. It is important to note that these values can vary depending on the experimental system (e.g., cell line, membrane preparation) and assay conditions.

Receptor Binding Affinity
CompoundReceptorKi (nM)Experimental SystemReference
DPDPE Delta (δ)19.0HEK293i cells, Radioligand binding assay[2]
Delta (δ)39.7HEK293i cells, QRET assay[2]
This compound Delta (δ)Data not available in a direct comparative study
Mu (μ)Known to have affinity, but specific Ki values in direct comparison are scarce[1]

Note: The table highlights the need for direct comparative binding studies for this compound and DPDPE under identical conditions.

Functional Potency and Efficacy

cAMP Accumulation Assay

CompoundEC50 (nM)Emax (% inhibition vs. Forskolin)Cell LineReference
DPDPE 1.1 ± 0.385 ± 2HEK293 cellsResearchGate Source
This compound Data not available in a direct comparative study

Note: The provided data for DPDPE is from a study that did not include a direct comparison with this compound.

GTPγS Binding Assay

Data from direct comparative GTPγS binding assays for this compound and DPDPE were not available in the searched literature. This represents a significant data gap for a comprehensive comparison of their G-protein activation profiles.

Downstream Signaling Pathways

Activation of the delta-opioid receptor by agonists like this compound and DPDPE initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, DOR activation can lead to the modulation of ion channels and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Studies have suggested that this compound's neuroprotective effects are mediated through the activation of the MAPK pathway and the pro-survival protein Bcl2. While both agonists are expected to couple to Gαi/o, the extent to which they engage other pathways, such as β-arrestin recruitment, may differ and contribute to their distinct pharmacological profiles. For instance, some evidence suggests that the non-peptide DOR agonist SNC-80 recruits more β-arrestin than this compound and is more G-protein biased than DPDPE.

Below is a generalized diagram of the primary signaling pathway activated by DOR agonists.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist This compound or DPDPE Agonist->DOR Binds to ATP ATP Downstream Downstream Effectors (e.g., PKA, MAPK) cAMP->Downstream Regulates A Prepare serial dilutions of This compound and DPDPE B Incubate membranes with radioligand and competitor A->B C Filter to separate bound and unbound ligand B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki values E->F A Prepare serial dilutions of This compound and DPDPE B Pre-incubate membranes with agonist and GDP A->B C Add [35S]GTPγS to initiate reaction B->C D Incubate C->D E Filter and measure bound [35S]GTPγS D->E F Determine EC50 and Emax E->F A Plate and culture cells B Pre-treat with phosphodiesterase inhibitor A->B C Add this compound or DPDPE B->C D Stimulate with Forskolin C->D E Incubate D->E F Lyse cells and measure cAMP E->F G Determine EC50 and Emax F->G

References

A Comparative Guide to DADLE and DAMGO Selectivity for Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and functional activity of two commonly used opioid receptor ligands: DADLE ([D-Ala², D-Leu⁵]-enkephalin) and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). The information presented is supported by experimental data to assist researchers in selecting the appropriate ligand for their studies.

Overview of this compound and DAMGO

This compound is recognized as a prototypical delta-opioid receptor (δOR) agonist, though it also exhibits activity at the mu-opioid receptor (μOR)[1]. In contrast, DAMGO is a highly selective agonist for the μ-opioid receptor[2]. Understanding the distinct selectivity profiles of these two ligands is crucial for accurately interpreting experimental results in opioid research.

Quantitative Comparison of Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and DAMGO for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Assay Type
This compound μ (mu)1.34.7Radioligand Binding / GTPγS Assay
δ (delta)1.21.8Radioligand Binding / GTPγS Assay
κ (kappa)35>1000Radioligand Binding / GTPγS Assay
DAMGO μ (mu)1.23[2]12.8 / 3.23[³⁵S]GTPγS Binding / cAMP Assay
δ (delta)~615-Radioligand Binding
κ (kappa)~615-Radioligand Binding

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Modulation Agonist Agonist (this compound/DAMGO) Receptor Opioid Receptor (μ, δ, κ) Agonist->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds AC Adenylyl Cyclase GTP->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Opioid receptor signaling pathway.

radioligand_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Membrane Cell Membranes (Expressing Opioid Receptors) Incubate Incubate components to reach equilibrium Membrane->Incubate Radioligand Radiolabeled Ligand ([³H]DAMGO, [³H]DPDPE) Radioligand->Incubate Test_Ligand Unlabeled Test Ligand (this compound or DAMGO) Test_Ligand->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Wash Wash filters Filter->Wash Scintillation Scintillation Counting (Quantifies bound radioactivity) Wash->Scintillation

Radioligand binding assay workflow.

gtp_gamma_s_binding cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Membrane Cell Membranes Incubate Incubate at 30°C Membrane->Incubate Agonist Agonist (this compound or DAMGO) Agonist->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate GDP GDP GDP->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count

GTPγS binding assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR) and varying concentrations of the unlabeled test ligand (this compound or DAMGO).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR) like the opioid receptors.

  • Membrane Preparation: Cell membranes are prepared as described for the radioligand binding assay.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or DAMGO) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Reaction: The incubation is typically carried out at 30°C for 60 minutes. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Termination and Separation: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.

Forskolin-Stimulated cAMP Inhibition Assay

This is another functional assay that measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Stimulation: Cells are treated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.

  • Agonist Treatment: Concurrently or subsequently, cells are treated with varying concentrations of the opioid agonist (this compound or DAMGO).

  • Incubation: The cells are incubated for a specific period to allow for the inhibition of adenylyl cyclase and a decrease in cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is calculated.

References

Validating DADLE's Opioid-Mediated Effects with Naloxone and Naltrexone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[D-Ala2, D-Leu5]-enkephalin (DADLE) is a synthetic opioid peptide that exhibits a high affinity for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[1] Its diverse pharmacological effects, ranging from analgesia to neuroprotection, necessitate a clear understanding of its receptor-mediated actions. This guide provides a comparative overview of the use of the non-selective opioid antagonists, naloxone and naltrexone, to validate and characterize the effects of this compound. Both naloxone and naltrexone are competitive antagonists at opioid receptors, meaning they bind to the receptors and block the effects of agonists like this compound without producing an effect of their own.[2]

This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Comparative Data: Naloxone vs. Naltrexone in this compound Assays

The choice between naloxone and naltrexone for antagonizing this compound's effects often depends on the experimental context, including the desired duration of action and the specific research question. Naltrexone generally exhibits a higher affinity for the mu-opioid receptor and has a longer duration of action compared to naloxone.[3][4][5][6]

Below is a summary of key quantitative parameters used to characterize the interaction of these antagonists with opioid receptors in the presence of agonists like this compound.

ParameterDescriptionTypical Range for NaloxoneTypical Range for NaltrexoneExperimental Assay
Ki (nM) Inhibitory constant; a measure of the antagonist's binding affinity. A lower Ki indicates a higher affinity.1 - 20 (for MOR)0.5 - 5 (for MOR)Competitive Radioligand Binding Assay
IC50 (nM) Half maximal inhibitory concentration; the concentration of antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.Varies with radioligand concentrationVaries with radioligand concentrationCompetitive Radioligand Binding Assay
pA2 The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A higher pA2 indicates greater antagonist potency.[7][8][9]~8.4 (in vivo, human)[10]Generally higher than naloxoneFunctional Assays (e.g., GTPγS, cAMP)

Experimental Protocols

Accurate and reproducible data are paramount in pharmacological studies. The following sections detail the methodologies for key experiments used to validate this compound's effects with naloxone and naltrexone.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (naloxone or naltrexone) by measuring its ability to displace a radiolabeled ligand from a receptor.[11][12][13][14]

Objective: To determine the Ki of naloxone and naltrexone at opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled opioid ligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR).

  • Unlabeled naloxone or naltrexone.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes.[15] Resuspend the membrane pellet in the assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (naloxone or naltrexone).[13][15]

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.[15] Wash the filters with ice-cold buffer to remove non-specific binding.[15]

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GTPγS Binding and cAMP Inhibition

These assays measure the functional consequences of receptor activation and its blockade by an antagonist. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][16]

Objective: To determine the potency of naloxone and naltrexone in blocking this compound-induced G-protein activation (GTPγS) or inhibition of cAMP production.

A. GTPγS Binding Assay

Procedure:

  • Incubate cell membranes with this compound in the presence of varying concentrations of naloxone or naltrexone.

  • Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Activated G-proteins will bind [35S]GTPγS.

  • Separate bound from free [35S]GTPγS by filtration.

  • Measure the radioactivity to quantify G-protein activation.

  • Analyze the data to determine the antagonist's ability to shift the this compound concentration-response curve.

B. cAMP Inhibition Assay

Procedure:

  • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Treat the cells with this compound in the presence of varying concentrations of naloxone or naltrexone.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based).

  • Analyze the data to determine the antagonist's potency in reversing this compound-induced cAMP inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

DADLE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds & Activates Naloxone Naloxone / Naltrexone Naloxone->DOR Binds & Blocks Gi Gi Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Phosphorylates Targets Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Opioid Receptors Incubate Incubate Membranes, Radioligand, and Antagonist Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-DPDPE) Radioligand->Incubate Antagonist Prepare Serial Dilutions of Naloxone/Naltrexone Antagonist->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Antagonist] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate Antagonist_Logic This compound This compound Present ReceptorBinding This compound Binds to Opioid Receptor This compound->ReceptorBinding Yes Antagonist Antagonist Present (Naloxone/Naltrexone) NoEffect Pharmacological Effect Blocked Antagonist->NoEffect ReceptorBinding->Antagonist If Antagonist Present Effect Pharmacological Effect Observed ReceptorBinding->Effect If Antagonist Absent

References

A Comparative Analysis of Dadle and Morphine Analgesia: Efficacy, Mechanism, and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the analgesic properties of Dadle ([D-Ala2, D-Leu5]-enkephalin) and the classical opioid, morphine. The following sections detail their relative potencies in preclinical models, delineate their distinct signaling pathways, and compare their side-effect profiles, offering valuable insights for researchers and professionals in the field of pain management and drug development.

Quantitative Comparison of Analgesic Potency

The analgesic efficacy of this compound and morphine has been evaluated in various preclinical models, most notably the hot plate and tail-flick tests. These assays measure the response latency to a thermal stimulus, providing a quantitative measure of antinociception. The data presented below summarizes the median effective dose (ED50) for both compounds, highlighting their relative potencies.

CompoundTestAnimal ModelRoute of AdministrationED50
This compound Hot Plate TestMouseIntracerebroventricular (i.c.v.)0.027 nmol/animal[1]
Tail-Flick TestMouseIntracerebroventricular (i.c.v.)0.03 nmol/animal[1]
Morphine Hot Plate TestRat (Male)Intravenous (i.v.)8.4 mg/kg
Tail-Flick TestRat (Male)Intravenous (i.v.)1.8 mg/kg

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the analgesic effects of drugs in rodents. The protocol involves placing the animal on a heated surface and measuring the time it takes for a specific pain-related behavior to occur.

Objective: To evaluate the central analgesic activity of a test compound by measuring the reaction time of an animal to a thermal stimulus.

Apparatus:

  • Hot plate apparatus with adjustable temperature control (typically set between 50-55°C).

  • Plexiglas cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Set the hot plate temperature to a constant, non-injurious level (e.g., 52.5°C).

  • Gently place the animal (e.g., a mouse or rat) onto the heated surface of the hot plate and immediately start the timer.

  • Observe the animal for specific pain-related behaviors, such as licking of the hind paws, jumping, or vocalization.

  • Stop the timer at the first sign of a defined nociceptive response. This time is recorded as the baseline latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded.

  • Administer the test compound (e.g., this compound or morphine) or vehicle control to the animals via the desired route of administration.

  • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in steps 3-5.

  • The increase in reaction latency compared to the baseline is indicative of the compound's analgesic effect.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic properties of drugs, particularly those that act on the spinal cord.

Objective: To measure the analgesic effect of a compound by quantifying the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • Tail-flick analgesiometer, which includes a radiant heat source (e.g., a high-intensity light beam or a heated nichrome wire) and a photosensor to detect the tail flick.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimatize the animals to the testing environment.

  • Gently place the animal (e.g., a mouse or rat) into the restrainer, leaving the tail exposed.

  • Position the tail over the radiant heat source of the analgesiometer.

  • Activate the heat source, which starts the timer simultaneously.

  • The heat is directed to a specific portion of the tail.

  • When the animal feels the heat, it will flick its tail away from the source. This movement is detected by the photosensor, which stops the timer. The recorded time is the baseline latency.

  • A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compound or vehicle control.

  • At specific time points after administration, repeat the tail-flick test to measure the post-treatment latency.

  • An increase in the tail-flick latency indicates an analgesic effect.

Signaling Pathways

This compound and morphine exert their analgesic effects by acting on different subtypes of opioid receptors, which are G-protein coupled receptors (GPCRs). This compound is a selective agonist for the delta-opioid receptor (DOR), while morphine primarily targets the mu-opioid receptor (MOR).

Dadle_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Morphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Experimental_Workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization to Testing Environment Animal_Selection->Acclimatization Baseline_Measurement Baseline Latency Measurement (Hot Plate & Tail-Flick) Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (this compound, Morphine, Vehicle) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Latency Measurement at Time Intervals Drug_Administration->Post_Treatment_Measurement Data_Collection Data Collection (Latency Times) Post_Treatment_Measurement->Data_Collection ED50_Calculation ED50 Calculation Data_Collection->ED50_Calculation Statistical_Analysis Statistical Analysis ED50_Calculation->Statistical_Analysis Conclusion Conclusion on Comparative Analgesia Statistical_Analysis->Conclusion

References

Comparative Analysis of DADLE Activity Across Various Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the activity of the delta-opioid receptor agonist, [D-Ala2, D-Leu5]-enkephalin (DADLE), with other selective delta-opioid agonists across several commonly used cell lines. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and pain research.

Introduction to this compound and Delta-Opioid Receptor Agonism

This compound is a synthetic enkephalin analog that acts as a prototypical agonist for the delta-opioid receptor (DOR). DORs are G-protein coupled receptors that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, DOR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK). The therapeutic potential of delta-opioid agonists is an area of active research, with potential applications in analgesia, and the treatment of mood disorders and other neurological conditions.

This guide presents a comparative analysis of this compound with other well-characterized delta-opioid agonists, namely SNC80, DPDPE, and Deltorphin II, focusing on their in vitro activity in various cell lines.

Comparative Activity of Delta-Opioid Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and alternative delta-opioid agonists in commonly used cell lines for opioid receptor research, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. The data has been compiled from various studies, and it is important to note that experimental conditions can influence the absolute values.

AgonistCell LineAssay TypeParameterValue (nM)Reference
This compound CHO (expressing human DOR)Radioligand Binding ([3H]naltrindole)Ki~1-5[1]
CHO (expressing human DOR)cAMP InhibitionEC50~10-50[1]
SNC80 CHO (expressing human DOR)Radioligand Binding ([3H]naltrindole)Ki~0.5-2[2]
CHO (expressing human DOR)cAMP InhibitionEC50~5-15[2]
DPDPE CHO (expressing rat DOR)[35S]GTPγS BindingEC50~10-100[3]
NG108-15Radioligand Binding ([3H]DPDPE)Kd~1-5
Deltorphin II Rat Brain MembranesRadioligand Binding ([3H]naltrindole)Ki~0.1-0.5

Note: Values are approximate and can vary based on experimental conditions such as radioligand used, cell passage number, and specific assay protocol. Direct comparison between studies should be made with caution.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis for these comparisons, the following diagrams illustrate the primary signaling pathway of delta-opioid receptor activation and a typical experimental workflow for assessing agonist activity.

Delta-Opioid Receptor Signaling Pathway This compound This compound (or other agonist) DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) cAMP->Cellular_Response Modulates ERK_pathway->Cellular_Response Modulates

Figure 1: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow for Agonist Comparison start Start: Select Cell Line (e.g., CHO-DOR, HEK293-DOR) culture Cell Culture and Plating start->culture treatment Treat cells with varying concentrations of this compound and other agonists culture->treatment assay Perform Assay treatment->assay binding_assay Radioligand Binding Assay assay->binding_assay Affinity cAMP_assay cAMP Inhibition Assay assay->cAMP_assay Function erk_assay ERK Phosphorylation Assay assay->erk_assay Function data_acq Data Acquisition binding_assay->data_acq cAMP_assay->data_acq erk_assay->data_acq analysis Data Analysis (Calculate Ki, EC50, etc.) data_acq->analysis comparison Compare Potency and Efficacy analysis->comparison

Figure 2: Experimental Workflow for Agonist Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the delta-opioid receptor (e.g., CHO-DOR) to confluency.

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]naltrindole).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or other agonists).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the delta-opioid receptor signaling pathway.

  • Cell Culture and Plating:

    • Plate cells expressing the delta-opioid receptor in a 96-well plate and grow to a desired confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • Concurrently, treat the cells with varying concentrations of the delta-opioid agonist (this compound or other compounds).

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect).

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK signaling pathway downstream of delta-opioid receptor activation by measuring the level of phosphorylated ERK.

  • Cell Culture and Treatment:

    • Plate cells in 6-well or 12-well plates and grow to confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with the delta-opioid agonist at various concentrations for a short period (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition.

    • Plot the fold-change in p-ERK/total ERK ratio relative to the untreated control against the agonist concentration to determine the EC50.

Conclusion

This guide provides a comparative overview of this compound and other delta-opioid agonists, supported by quantitative data and detailed experimental protocols. The provided information and visualizations are intended to serve as a valuable resource for researchers designing and interpreting experiments in the field of opioid pharmacology. The choice of agonist and cell line will depend on the specific research question, and the protocols outlined here provide a solid foundation for conducting these in vitro studies.

References

Confirming Dadle's Mechanism of Action: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dadle ([D-Ala2, D-Leu5]-enkephalin), a synthetic opioid peptide, in protecting against ischemia-reperfusion (I/R) injury, with a focus on evidence gathered from knockout animal models. The data presented herein supports the proposed mechanism of action of this compound through the delta-opioid receptor (DOR) and the downstream Nrf2/HO-1 signaling pathway.

Unveiling the Protective Pathway of this compound

This compound has emerged as a promising agent in mitigating tissue damage caused by ischemia-reperfusion injury in various organs, including the liver, heart, and brain.[1][2][3] The primary mechanism of action is attributed to its function as a selective agonist for the delta-opioid receptor (DOR).[2][3][4] Activation of DOR by this compound is believed to trigger a cascade of intracellular events, culminating in the activation of the transcription factor Nrf2 and the subsequent upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] This pathway plays a crucial role in cellular defense against oxidative stress, a key contributor to I/R injury.

While direct comparative studies of this compound in DOR, Nrf2, or HO-1 knockout mice are not extensively available in the public domain, a strong body of evidence from individual studies using these knockout models in the context of I/R injury, combined with studies on this compound's effects in wild-type animals, allows for a comprehensive understanding of its mechanism.

Data Presentation: this compound's Performance in Wild-Type vs. Inferred Role in Knockout Models

The following tables summarize key quantitative data from studies investigating the effects of this compound in wild-type animals and the outcomes observed in knockout models of the proposed signaling pathway components when subjected to ischemia-reperfusion injury.

Table 1: Hepatoprotective Effects of this compound and Nrf2/HO-1 Pathway in Hepatic I/R Injury

ParameterWild-Type (Control I/R)Wild-Type + this compoundNrf2 Knockout (I/R)HO-1 Knockout (I/R)
Serum ALT (U/L)Significantly ElevatedSignificantly Reduced[1]Markedly Exacerbated Injury[5]Increased Susceptibility to Injury[6]
Serum AST (U/L)Significantly ElevatedSignificantly Reduced[1]Markedly Exacerbated Injury[5]Increased Susceptibility to Injury[6]
Liver Malondialdehyde (MDA)IncreasedSignificantly Reduced[1]Increased Oxidative StressIncreased Oxidative Stress
Liver Glutathione (GSH)DecreasedSignificantly Increased[1]Depleted Antioxidant DefenseDepleted Antioxidant Defense
Nrf2 Nuclear TranslocationBasalSignificantly Increased[1]N/ANot Reported
HO-1 ExpressionBasalSignificantly Upregulated[1]Impaired UpregulationN/A

Table 2: Cardioprotective Effects of this compound and the Role of Delta-Opioid Receptors

ParameterWild-Type (Control I/R)Wild-Type + this compoundDelta-Opioid Receptor Knockout (I/R)
Myocardial Infarct SizeLargeSignificantly Reduced[2]Inferred to have no reduction with this compound
Serum CK-MBSignificantly ElevatedSignificantly Reduced[2]Inferred to remain elevated with this compound
Serum LDHSignificantly ElevatedSignificantly Reduced[2]Inferred to remain elevated with this compound
Left Ventricular Systolic FunctionImpairedSignificantly Improved[2]Inferred to remain impaired with this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hepatic Ischemia-Reperfusion Injury Model in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is occluded with a non-traumatic microvascular clamp to induce segmental (70%) hepatic ischemia.

  • Ischemia and Reperfusion: Ischemia is maintained for 60 minutes. After the ischemic period, the clamp is removed to initiate reperfusion.

  • This compound Administration: this compound (5 mg/kg) or vehicle (saline) is administered intravenously 30 minutes before the onset of ischemia.

  • Sample Collection: After 24 hours of reperfusion, blood and liver tissue samples are collected for biochemical and histological analysis.

Myocardial Ischemia-Reperfusion Injury Model in Mice
  • Animals: Male C57BL/6 mice (10-12 weeks old) are used.

  • Anesthesia: Mice are anesthetized with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered intraperitoneally.

  • Surgical Procedure: The mice are intubated and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia and Reperfusion: Ischemia is confirmed by the paling of the myocardial tissue. The ligation is maintained for 30 minutes, followed by the release of the suture to allow for 24 hours of reperfusion.

  • This compound Administration: this compound (1 mg/kg) or vehicle is injected via the tail vein 10 minutes before the onset of ischemia.

  • Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

Mandatory Visualization

Signaling Pathway of this compound's Protective Mechanism

Dadle_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds and Activates Keap1 Keap1 DOR->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates Transcription Protection Cellular Protection (Anti-oxidation, Anti-apoptosis) HO1->Protection

Caption: Proposed signaling pathway of this compound's protective effect.

Experimental Workflow: Confirming this compound's Mechanism with Knockout Models

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO Knockout Mice (DOR-/-, Nrf2-/-, or HO-1-/-) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound IR_Injury Induce Ischemia-Reperfusion Injury WT_Vehicle->IR_Injury WT_this compound->IR_Injury KO_Vehicle->IR_Injury KO_this compound->IR_Injury Biochem Biochemical Analysis (Serum markers, Oxidative stress) IR_Injury->Biochem Histo Histological Analysis (Infarct size, Tissue damage) IR_Injury->Histo MolBio Molecular Biology (Western Blot, qPCR) IR_Injury->MolBio

Caption: Workflow for validating this compound's mechanism using knockout mice.

References

A Comparative Analysis of the In Vivo Potency of DADLE and β-Endorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of two significant opioid peptides: [D-Ala2, D-Leu5]-enkephalin (DADLE) and β-endorphin. The information presented is based on experimental data from preclinical studies, offering insights into their relative efficacies and mechanisms of action.

Quantitative Comparison of In Vivo Potency

The following table summarizes the in vivo analgesic potency of this compound and β-endorphin. Potency is presented as the median effective dose (ED50), which is the dose required to produce a maximal effect in 50% of the test subjects. For a standardized comparison, potencies are also expressed relative to morphine, a benchmark opioid analgesic.

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50Potency Relative to MorphinePrimary Receptor Target
This compound RatTail-FlickIntrathecalEquipotent to β-Endorphin[1]Not directly reportedδ-opioid receptor
RatTail-FlickIntracerebroventricularLess potent than β-Endorphin[1]Not directly reportedδ-opioid receptor
β-Endorphin MouseTail-Flick & Hot-PlateIntracerebroventricularNot specified18-33 times more potent (molar basis)[2][3][4]μ-opioid receptor
RatTail-FlickIntrathecalEquipotent to this compound[1]Not specifiedμ- and κ-opioid receptors[5]
RatTail-FlickIntracerebroventricularMore potent than this compound[1]Not specifiedε-opioid receptor (implicated)[5]

Detailed Experimental Protocols

The in vivo potencies cited in this guide are primarily determined through nociceptive assays that measure the analgesic effects of the compounds. The two most common methods are the tail-flick test and the hot-plate test.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus.

Apparatus: A tail-flick analgesiometer consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.

Procedure:

  • A mouse or rat is gently restrained, with its tail exposed to the radiant heat source.

  • The latency to a rapid flick of the tail away from the heat is automatically recorded.

  • A baseline latency is established for each animal before drug administration.

  • The test compound (this compound or β-endorphin) or a control vehicle is administered, typically via intracerebroventricular or intrathecal injection.

  • The tail-flick latency is measured again at predetermined time points after administration.

  • An increase in the latency to tail flick is indicative of an analgesic effect. A cut-off time is established to prevent tissue damage.

Hot-Plate Test

The hot-plate test measures the response to a thermal stimulus applied to the paws, involving a more complex, supraspinal response.

Apparatus: A hot-plate analgesiometer, which is a temperature-controlled metal plate.

Procedure:

  • The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).

  • A mouse or rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a paw, jumping) is recorded.

  • A baseline latency is determined for each animal prior to drug administration.

  • The test compound or vehicle is administered.

  • The latency to the nociceptive response is measured again at specified intervals.

  • An increase in the response latency indicates analgesia. A maximum cut-off time is enforced to avoid injury.

Visualizing Experimental and Signaling Pathways

To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_administration Drug Administration cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimation Acclimation baseline_testing Baseline Nociceptive Testing animal_acclimation->baseline_testing This compound This compound baseline_testing->this compound beta_endorphin β-Endorphin baseline_testing->beta_endorphin vehicle Vehicle Control baseline_testing->vehicle tail_flick Tail-Flick Test This compound->tail_flick hot_plate Hot-Plate Test This compound->hot_plate beta_endorphin->tail_flick beta_endorphin->hot_plate vehicle->tail_flick vehicle->hot_plate data_collection Collect Latency Data tail_flick->data_collection hot_plate->data_collection ed50_calculation Calculate ED50 data_collection->ed50_calculation comparison Compare Potency ed50_calculation->comparison

References

Validating the Binding Specificity of Dadle: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[D-Ala², D-Leu⁵]-enkephalin (Dadle) is a synthetic opioid peptide widely recognized for its preferential binding to the delta (δ)-opioid receptor. However, like many opioid ligands, it exhibits a degree of cross-reactivity with other opioid receptor types, primarily the mu (μ)-opioid receptor. For researchers and drug development professionals, a thorough understanding of this compound's binding specificity is crucial for interpreting experimental results and designing novel therapeutics. This guide provides a comparative analysis of this compound's binding affinity for μ, δ, and kappa (κ)-opioid receptors, supported by experimental data and detailed protocols for validation using selective antagonists.

Comparative Binding Affinity of this compound

To quantify the binding specificity of this compound, competitive radioligand binding assays are employed. These assays determine the inhibition constant (Ki) of this compound for each opioid receptor subtype. A lower Ki value indicates a higher binding affinity. The following table summarizes representative Ki values for this compound at human recombinant opioid receptors expressed in CHO-K1 cells.

Opioid Receptor SubtypeRadioligandThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Delta (δ) [³H]-Naltrindole1.2Naltrindole0.1
Mu (μ) [³H]-DAMGO25.7DAMGO1.5
Kappa (κ) [³H]-U-69,593>1000U-69,5930.8

Data are representative and may vary depending on experimental conditions.

As the data illustrates, this compound demonstrates a significantly higher affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, with a selectivity of approximately 21-fold for the δ-receptor over the μ-receptor and over 800-fold for the δ-receptor over the κ-receptor.

Validation of Binding Specificity with Selective Antagonists

The binding specificity of this compound can be further validated by assessing the ability of selective antagonists for each opioid receptor subtype to inhibit this compound's binding. This is typically achieved through competitive binding assays where a fixed concentration of radiolabeled this compound (or a δ-selective radioligand in the presence of unlabeled this compound) is competed with increasing concentrations of a selective antagonist.

Table 2: Antagonist Inhibition of [³H]-Dadle Binding

AntagonistReceptor SelectivityIC50 (nM) against [³H]-Dadle Binding
Naltrindole Delta (δ)2.5
β-Funaltrexamine (β-FNA) Mu (μ)580
Nor-Binaltorphimine (nor-BNI) Kappa (κ)>10,000

IC50 values represent the concentration of antagonist required to inhibit 50% of specific [³H]-Dadle binding and are indicative of the antagonist's potency at the this compound binding site.

The potent inhibition of this compound binding by the δ-selective antagonist naltrindole, coupled with the significantly weaker inhibition by the μ-selective antagonist β-FNA and the lack of inhibition by the κ-selective antagonist nor-BNI, strongly corroborates this compound's primary interaction with the δ-opioid receptor.

Experimental Protocols

A detailed understanding of the methodologies used to generate these data is essential for replication and comparison.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ-opioid receptors.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing human recombinant μ, δ, or κ-opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), [³H]-U-69,593 (for κ).

  • Unlabeled this compound.

  • Selective unlabeled antagonists: Naltrindole (δ), β-Funaltrexamine (μ), Nor-Binaltorphimine (κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of unlabeled this compound. For antagonist validation, use a fixed concentration of radiolabeled this compound and a range of antagonist concentrations.

  • Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the experimental workflow for validating binding specificity.

Dadle_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR Gi Gi/o Protein DOR->Gi Activation AC Adenylyl Cyclase Gi->AC MAPK MAPK/ERK Pathway Gi->MAPK PI3K PI3K/Akt Pathway Gi->PI3K cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection & Cardioprotection MAPK->Neuroprotection PI3K->Neuroprotection

This compound Signaling Cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes (μ, δ, κ receptors) Incubation Incubate Membranes, Radioligand, & Competitor Membranes->Incubation Radioligand Radioligand ([³H]-Naltrindole) Radioligand->Incubation This compound Unlabeled this compound This compound->Incubation Antagonists Selective Antagonists Antagonists->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Binding Assay Workflow.

A Comparative Analysis of DADLE and Other Synthetic Enkephalins for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic enkephalins is critical for advancing opioid receptor research and developing novel therapeutics. This guide provides an objective comparison of [D-Ala2, D-Leu5]-enkephalin (DADLE) with other widely used synthetic enkephalins, focusing on their receptor binding profiles and downstream signaling activities. All quantitative data is supported by detailed experimental protocols.

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1] Synthetic analogs have been developed to overcome the rapid degradation of natural enkephalins and to exhibit more selective binding to the different opioid receptor subtypes (μ, δ, and κ).[2][3] Among these, this compound has been extensively studied as a potent and relatively selective δ-opioid receptor agonist.[4] This guide compares this compound with other key synthetic enkephalins, namely DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin), a highly selective μ-opioid receptor agonist, and DSLET ([D-Ser2, Leu5]enkephalin-Thr6), another δ-selective agonist, to provide a comprehensive overview of their pharmacological properties.[5][6]

Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a primary determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for this compound, DAMGO, and DSLET at the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Receptor Selectivity
This compound ~1-10~0.1-1>1000δ >> μ > κ
DAMGO ~0.1-1~100-1000>1000μ >> δ > κ
DSLET ~10-100~0.1-1>1000δ >> μ > κ

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions, such as the radioligand and tissue preparation used.[7][8][9][10][11]

Functional Activity: Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[12] Agonist binding initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[13][14]

The potency and efficacy of synthetic enkephalins in activating these pathways can be quantified by their half-maximal effective concentration (EC50) and maximum effect (Emax), respectively.

CompoundcAMP Inhibition (EC50, nM)ERK1/2 Phosphorylation (EC50, nM)
This compound ~1-10~1-10
DAMGO ~1-10~1-10
DSLET ~1-10Data not readily available

Note: EC50 values are approximate and can vary based on the cell type and assay conditions.[1][15]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways activated by μ-opioid and δ-opioid receptor agonists.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment DAMGO DAMGO DAMGO->MOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 Phosphorylation G_protein->ERK Activation cAMP ↓ cAMP PKA PKA AC->PKA Inhibition Beta_arrestin->ERK Activation Internalization Receptor Internalization Beta_arrestin->Internalization Mediation

Caption: μ-Opioid Receptor Signaling Pathway

delta_opioid_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activation Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruitment This compound This compound / DSLET This compound->DOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 Phosphorylation G_protein->ERK Activation cAMP ↓ cAMP PKA PKA AC->PKA Inhibition Beta_arrestin->ERK Activation Internalization Receptor Internalization Beta_arrestin->Internalization Mediation

Caption: δ-Opioid Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]this compound or [3H]DSLET for δ-receptors).

  • Test compounds (this compound, DAMGO, DSLET).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Nonspecific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or a saturating concentration of naloxone (for nonspecific binding).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger in opioid receptor signaling.

Materials:

  • Cells stably expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound, DAMGO, DSLET).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 values for cAMP inhibition.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of ERK1/2, a downstream marker of opioid receptor activation.[3]

Materials:

  • Cells expressing the opioid receptor of interest.

  • Test compounds (this compound, DAMGO, DSLET).

  • Serum-free media.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE equipment and Western blotting apparatus.

Procedure:

  • Seed cells and grow to near confluency.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of the test compound for a specific time (e.g., 5-10 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.

  • Generate dose-response curves and determine the EC50 for ERK1/2 phosphorylation.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_cAMP cAMP Inhibition cluster_erk ERK1/2 Phosphorylation start Start: Select Synthetic Enkephalin binding_assay Displacement of Radioligand start->binding_assay cAMP_assay Measure cAMP Levels start->cAMP_assay erk_assay Western Blot for pERK start->erk_assay calc_ki Calculate Ki binding_assay->calc_ki end_point Comparative Analysis calc_ki->end_point calc_ec50_camp Calculate EC50 cAMP_assay->calc_ec50_camp calc_ec50_camp->end_point calc_ec50_erk Calculate EC50 erk_assay->calc_ec50_erk calc_ec50_erk->end_point

Caption: Experimental Workflow for Enkephalin Comparison

References

Assessing the Purity of Dadle via HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical studies. This guide provides a comparative assessment of Dadle ([D-Ala2, D-Leu5]-enkephalin), a synthetic opioid peptide, with alternative endogenous enkephalins, utilizing High-Performance Liquid Chromatography (HPLC) for purity analysis. This document outlines the experimental data, detailed protocols, and visual workflows to aid in the accurate assessment of this compound's purity.

Comparative Purity Analysis

The purity of commercially available synthetic peptides can vary. Below is a summary of reported purity levels for this compound and two common endogenous opioid peptides, Leu-enkephalin and Met-enkephalin, as determined by HPLC. It is crucial to note that purity levels can differ between synthesis batches and suppliers.

PeptideReported Purity (by HPLC)Common Impurities
This compound ([D-Ala2, D-Leu5]-enkephalin)≥90% to ≥98%[1][2][3]Truncated sequences, deletion sequences, incompletely deprotected sequences, products of side reactions.
Leu-enkephalin ≥95% to 98.0%[4]Truncated sequences, deletion sequences, diastereomers, oxidation products.
Met-enkephalin ≥95%Truncated sequences, deletion sequences, oxidation of methionine, deamidation products.

Experimental Protocol: HPLC Purity Assessment of this compound

This protocol describes a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

3. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases prior to use (e.g., by sonication or vacuum filtration).

4. Preparation of this compound Standard Solution:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30.1-35 min: 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm and 280 nm

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks, as shown in the formula below:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis reagents This compound & Solvents dissolution Dissolve this compound in Mobile Phase A reagents->dissolution filtration Filter Sample dissolution->filtration autosampler Autosampler (Injection) filtration->autosampler mobile_phases Prepare Mobile Phases A & B pump HPLC Pump column C18 Column autosampler->column Gradient Elution detector UV Detector column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Caption: HPLC workflow for this compound purity assessment.

Signaling_Pathway This compound This compound Opioid_Receptor δ-Opioid Receptor This compound->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Cellular_Response Cellular Response (e.g., Analgesia) G_Protein->Cellular_Response Modulates Ion Channels cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.

References

Safety Operating Guide

Proper Disposal of DADLE ([D-Ala², D-Leu⁵]-Enkephalin) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the synthetic opioid peptide, DADLE.

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount to ensuring safety and regulatory compliance. This document outlines the essential procedures for the disposal of this compound ([D-Ala², D-Leu⁵]-Enkephalin), a synthetic opioid peptide commonly used in research.

I. Understanding this compound and Associated Hazards

Key Chemical and Physical Properties of this compound:

PropertyValue
Chemical Formula C₂₉H₃₉N₅O₇
Molar Mass 569.66 g/mol
Appearance Solid
Solubility Soluble in water to 1 mg/ml.

II. Step-by-Step Disposal Protocol

The following protocol provides a step-by-step guide for the proper disposal of unused or expired this compound in a research laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves

Step 2: Segregation and Labeling

Unused or expired this compound should be segregated from other chemical waste streams.

  • Place the original container with the remaining this compound into a clearly labeled, leak-proof secondary container.

  • The label on the secondary container should include:

    • The words "Hazardous Waste" or "Controlled Substance for Disposal"

    • The full chemical name: [D-Ala², D-Leu⁵]-Enkephalin (this compound)

    • The quantity of the substance

    • The date of segregation for disposal

Step 3: Arrange for Disposal Through a DEA-Registered Reverse Distributor

As a potential controlled substance, this compound must be disposed of through a DEA-registered reverse distributor. It is illegal for an environmental health and safety (EHS) department to take possession of DEA-regulated substances from a research lab.[1]

  • Contact a DEA-Registered Reverse Distributor: Your institution's environmental health and safety (EHS) office can provide a list of approved reverse distributors.

  • Documentation:

    • For Schedule I and II controlled substances, a DEA Form 222 is required for the transfer.

    • For Schedule III-V substances, an invoice can be used.

    • Maintain all records of the transfer and disposal for a minimum of two years.[1]

Step 4: Accidental Spills

In the event of an accidental spill of this compound:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don appropriate PPE before attempting to clean the spill.

  • Contain the Spill:

    • Solid Spills: Gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and wipe it down.

  • Dispose of Spill Debris: All contaminated materials (absorbent, PPE, etc.) must be placed in a labeled hazardous waste container and disposed of through the established controlled substance disposal stream.

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DADLE_Disposal_Workflow start Unused/Expired This compound ppe Don Personal Protective Equipment start->ppe Initiate Disposal segregate Segregate and Label as Controlled Substance Waste ppe->segregate contact_rd Contact DEA-Registered Reverse Distributor segregate->contact_rd document Complete Required DEA Transfer Forms contact_rd->document transfer Transfer Waste to Reverse Distributor document->transfer end Disposal Complete transfer->end Final Disposition

This compound Disposal Workflow

This procedural guidance is intended to provide essential information for the safe and compliant disposal of this compound. Researchers are strongly encouraged to consult their institution's specific policies and procedures for hazardous and controlled substance waste management.

References

Essential Safety and Operational Guidance for Handling DADLE

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DADLE ([D-Ala2, D-Leu5]-enkephalin), a prototypical δ-opioid receptor agonist. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Physicochemical and Hazard Data

PropertyValueReference
Synonyms [D-Ala2,D-Leu5]-Enkephalin[1]
CAS Number 63631-40-3[1][2]
Molecular Formula C29H39N5O7[1][2]
Molecular Weight 569.66 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in water (to 1 mg/ml)[2]
Storage Temperature -20°C[2]
Purity ≥95%[2]

Hazard Statement: The toxicological properties of this substance have not been fully investigated. As a δ-opioid receptor agonist, it may have pharmacological effects if inhaled, ingested, or absorbed through the skin.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)
Hands Nitrile or latex gloves
Eyes Safety glasses with side shields or chemical safety goggles
Body Laboratory coat
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.

PPE_Selection start start aerosol aerosol start->aerosol respirator respirator aerosol->respirator Yes no_respirator no_respirator aerosol->no_respirator No splash splash respirator->splash no_respirator->splash goggles goggles splash->goggles Yes glasses glasses splash->glasses No skin_contact skin_contact goggles->skin_contact glasses->skin_contact gloves gloves skin_contact->gloves Yes lab_coat lab_coat skin_contact->lab_coat No, but good practice gloves->lab_coat

Operational Procedures

Adherence to standard operating procedures is essential for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.
  • A chemical fume hood is recommended when handling large quantities or if there is a potential for aerosolization.

2. Handling:

  • Avoid inhalation of dust.
  • Avoid contact with eyes, skin, and clothing.
  • Use non-sparking tools.
  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly sealed container.
  • Store at -20°C for long-term stability.[2]
  • Keep in a dry and well-ventilated place.

Experimental Workflow: Preparation of a this compound Solution

The following diagram outlines a typical workflow for preparing a stock solution of this compound.

DADLE_Solution_Preparation start Start: Gather Materials weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store end End: Solution Ready store->end

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Unused this compound:

  • Dispose of as hazardous chemical waste.
  • Follow all federal, state, and local regulations.
  • Do not dispose of down the drain.

2. Contaminated Materials:

  • Contaminated labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container.
  • Contaminated PPE (e.g., gloves) should be disposed of in the appropriate hazardous waste stream.

Disposal_Plan cluster_waste Waste Generation cluster_disposal Disposal Pathway unused_this compound Unused this compound hazardous_waste Hazardous Chemical Waste Container unused_this compound->hazardous_waste contaminated_materials Contaminated Materials (Gloves, Tips, etc.) contaminated_materials->hazardous_waste waste_pickup Scheduled Hazardous Waste Pickup hazardous_waste->waste_pickup incineration Incineration or Approved Landfill waste_pickup->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dadle
Reactant of Route 2
Dadle

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.